molecular formula C17H15N7 B1683838 VLX600 CAS No. 327031-55-0

VLX600

Cat. No.: B1683838
CAS No.: 327031-55-0
M. Wt: 317.3 g/mol
InChI Key: UQOSBPRTQFFUOA-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OxPhos Inhibitor VLX600 is a lipophilic cation-based triazinoindolyl-hydrazone compound and mitochondrial oxidative phosphorylation (OxPhos) inhibitor, with potential antineoplastic activity. Upon infusion, in normal cells and proliferating tumor cells where glucose is readily available, inhibition of OxPhos by this compound induces a hypoxia-inducible factor 1-alpha (HIF-1alpha)-dependent shift to, and an increase in glycolysis. Glycolysis alone does not produce enough energy to support the growth of tumor cells in this environment, and the induction of autophagy occurs. In the metabolically compromised tumor microenvironment, the availability of oxygen and glucose is limited due to poor vascularization and perfusion of tumor micro-areas. Tumor cells growing in this environment are thus unable to compensate for decreased mitochondrial function by increasing glycolysis. This leads to nutrient depletion, decreased energy production, induction of autophagy, tumor cell death and an inhibition of cell proliferation in quiescent tumor cells. Mitochondrial OxPhos, which is hyperactivated in cancer cells, plays a key role in the promotion of cancer cell proliferation.

Properties

IUPAC Name

6-methyl-N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7/c1-10-6-5-7-12-14(10)19-16-15(12)22-24-17(20-16)23-21-11(2)13-8-3-4-9-18-13/h3-9H,1-2H3,(H2,19,20,23,24)/b21-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOSBPRTQFFUOA-SRZZPIQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=C(C)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N/N=C(\C)/C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327031-55-0
Record name VLX-600
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327031550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VLX-600
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZO6DG19MG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

VLX600: An In-Depth Technical Guide on its Iron Chelation Properties and Anti-Cancer Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VLX600 is a novel anti-cancer agent characterized by its potent iron chelation properties. This document provides a comprehensive technical overview of the core mechanisms of this compound, focusing on its ability to interfere with intracellular iron metabolism. This interference leads to a cascade of events including the inhibition of mitochondrial respiration, stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), and induction of tumor cell death. This guide consolidates quantitative data on its efficacy, details key experimental methodologies, and visualizes the intricate signaling pathways affected by this compound. The information presented herein is intended to support further research and development of this compound and other iron-chelating compounds in oncology.

Introduction

Cancer cells exhibit an increased demand for iron compared to normal cells, a phenomenon known as "iron addiction." This dependency is due to the critical role of iron in various cellular processes essential for tumor growth and proliferation, including DNA synthesis, cellular respiration, and metabolic adaptation. Consequently, targeting iron metabolism has emerged as a promising therapeutic strategy in oncology. This compound is a small molecule that has been identified as a potent iron chelator with significant anti-tumor activity.[1][2] It was designed to exploit the iron dependency of cancer cells, leading to selective cytotoxicity in the tumor microenvironment.[1] Preclinical studies have demonstrated its efficacy in various cancer models, and it has undergone a Phase I clinical trial in patients with advanced solid tumors.[3][4] This technical guide delves into the fundamental iron chelation properties of this compound and the subsequent molecular mechanisms that contribute to its anti-cancer effects.

Iron Chelation Properties of this compound

This compound is a triazinoindolyl-hydrazone that functions as a tridentate (N,N,N) ligand, enabling it to bind to metal ions. Its interaction with iron is central to its mechanism of action.

Metal Binding Affinity and Specificity

Studies have shown that this compound forms complexes with several essential metal ions. The order of its binding affinity at a physiological pH of 7.4 has been determined to be: Cu(II) > Fe(II) > Zn(II).[2][5] Notably, cyclic voltammetry has revealed a strong preference for the ferrous (Fe(II)) state of iron over the ferric (Fe(III)) state.[2][5] This preference is significant as Fe(II) is a critical cofactor for numerous intracellular enzymes involved in processes that are often dysregulated in cancer.

Spectroscopic Analysis of Iron Complexation

The interaction between this compound and iron has been characterized using UV-visible spectrophotometry. The formation of a this compound-iron complex results in a shift in the absorbance spectrum, which can be monitored to study the kinetics and stoichiometry of the binding reaction.[6][7]

Quantitative Data

In Vitro Cytotoxicity

The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity across various tumor types.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma0.039
CH1/PA-1Ovarian Teratocarcinoma0.14
SW480Colon Adenocarcinoma0.21
Colo205Colon Adenocarcinoma0.23
Colo320Colon Adenocarcinoma0.51
MCF-7Breast Adenocarcinoma0.18
IMR-32Neuroblastoma~0.4
Sk-N-BE(2)Neuroblastoma~0.4

Table 1: In Vitro Cytotoxicity of this compound in various human cancer cell lines.[2][5] The IC50 values for neuroblastoma cell lines are approximate values as reported in the literature.[8]

Experimental Protocols

UV-Visible Spectrophotometry for Iron Chelation

This protocol outlines the method to characterize the interaction between this compound and iron (II/III) ions.

Objective: To determine the formation and stoichiometry of the this compound-iron complex.

Materials:

  • This compound

  • FeCl2 or FeCl3 solution of known concentration

  • Buffer solution (e.g., 30% (v/v) DMSO/H2O at pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of solutions with a constant concentration of this compound and varying concentrations of the iron salt in the buffer solution.

  • Incubate the solutions for a specified time to allow for complex formation.

  • Measure the absorbance spectra of the solutions over a relevant wavelength range (e.g., 200-800 nm).

  • The formation of the this compound-iron complex is indicated by changes in the absorbance spectrum, such as the appearance of new peaks or shifts in existing peaks. For the Fe(II)-VLX600 complex, a new band appears around 580 nm.[1]

  • Analyze the data to determine the stoichiometry of the complex and the binding affinity.

MTT Assay for Cytotoxicity

This protocol describes a common method to assess the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the IC50 value of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[9][10][11]

Seahorse XF Cell Mito Stress Test for Mitochondrial Respiration

This protocol outlines the use of the Seahorse XF Analyzer to measure the effect of this compound on mitochondrial respiration.

Objective: To assess the impact of this compound on the oxygen consumption rate (OCR) and key parameters of mitochondrial function.

Materials:

  • Cancer cell line of interest

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Assay medium (e.g., DMEM supplemented with glucose, pyruvate, and glutamine)

  • This compound

  • Mitochondrial stress test compounds: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.

  • Seahorse XF Analyzer

Procedure:

  • Seed the cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.

  • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • On the day of the assay, replace the culture medium with the pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Load the injector ports of the sensor cartridge with this compound and the mitochondrial stress test compounds.

  • Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure the basal OCR, followed by sequential injections of this compound, oligomycin, FCCP, and rotenone/antimycin A, measuring OCR after each injection.

  • Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[12][13][14][15]

Signaling Pathways and Mechanisms of Action

The iron chelation activity of this compound triggers a series of downstream effects that contribute to its anti-cancer properties.

Inhibition of Mitochondrial Respiration

Iron is an essential component of the iron-sulfur clusters and heme groups within the electron transport chain (ETC) complexes in mitochondria. By chelating intracellular iron, this compound disrupts the function of these complexes, leading to the inhibition of mitochondrial respiration.[7][8] Specifically, this compound has been reported to inhibit complexes I, II, and IV of the ETC.[8] This disruption of oxidative phosphorylation (OXPHOS) leads to a bioenergetic catastrophe in cancer cells, particularly those in the nutrient-deprived and hypoxic core of solid tumors, which are highly dependent on mitochondrial function.[1]

This compound This compound Iron Intracellular Iron (Fe2+) This compound->Iron Chelation ETC Electron Transport Chain (Complexes I, II, IV) Iron->ETC Required Cofactor MitoResp Mitochondrial Respiration (OXPHOS) ETC->MitoResp ATP ATP Production MitoResp->ATP CellDeath Bioenergetic Catastrophe & Cell Death ATP->CellDeath

Caption: this compound-mediated inhibition of mitochondrial respiration.

Stabilization of HIF-1α

Hypoxia-Inducible Factor-1α (HIF-1α) is a transcription factor that plays a crucial role in the cellular response to low oxygen levels. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, which are iron-dependent. This hydroxylation targets HIF-1α for proteasomal degradation. By chelating the iron required for PHD activity, this compound inhibits the degradation of HIF-1α, leading to its stabilization even under normoxic conditions.[1][4][16] The stabilized HIF-1α then translocates to the nucleus, where it promotes the transcription of genes involved in glycolysis, angiogenesis, and other adaptive responses. While this can be a survival mechanism for some cells, in the context of the bioenergetic crisis induced by this compound, the shift to glycolysis may not be sufficient to meet the energy demands of cancer cells, contributing to cell death.

This compound This compound Iron Intracellular Iron (Fe2+) This compound->Iron Chelation PHD Prolyl Hydroxylase (PHD) Enzymes Iron->PHD Required Cofactor HIF1a HIF-1α PHD->HIF1a Hydroxylation HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH Inhibition HIF1a->HIF1a_OH HIF1a_stable Stabilized HIF-1α HIF1a->HIF1a_stable Accumulation Proteasome Proteasomal Degradation HIF1a_OH->Proteasome Nucleus Nucleus HIF1a_stable->Nucleus Gene_Tx Gene Transcription (e.g., Glycolysis) Nucleus->Gene_Tx

Caption: this compound-induced stabilization of HIF-1α.

Potential Role in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[17][18] While direct studies on this compound and ferroptosis are limited, its role as an iron chelator suggests a potential link. By modulating intracellular iron availability, this compound could influence the processes that lead to lipid peroxidation. Iron is a catalyst in the Fenton reaction, which generates highly reactive hydroxyl radicals that can initiate lipid peroxidation. The chelation of iron by this compound could, in theory, inhibit ferroptosis by reducing the pool of catalytically active iron. However, the complex interplay between iron homeostasis and ferroptosis means that the precise effect of this compound on this pathway requires further investigation. It is also possible that under certain conditions, the disruption of iron-containing antioxidant enzymes by this compound could sensitize cells to ferroptosis.

This compound This compound Iron Labile Iron Pool (Fe2+) This compound->Iron Chelation Fenton Fenton Reaction Iron->Fenton ROS Reactive Oxygen Species (ROS) Fenton->ROS Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox Ferroptosis Ferroptosis Lipid_Perox->Ferroptosis GPX4 GPX4 GPX4->Lipid_Perox Inhibits

Caption: Potential interplay of this compound with the ferroptosis pathway.

Inhibition of Ribonucleotide Reductase

Ribonucleotide reductase (RNR) is an iron-dependent enzyme that is essential for DNA synthesis and repair by converting ribonucleotides to deoxyribonucleotides. The activity of RNR is a rate-limiting step in DNA replication. Iron chelators have been shown to inhibit RNR activity by depriving the enzyme of its essential iron cofactor.[19][20][21] Although direct enzymatic assays with this compound and purified RNR are not widely reported, its iron-chelating properties strongly suggest that it would inhibit RNR, thereby contributing to its anti-proliferative effects.

This compound This compound Iron Intracellular Iron (Fe2+) This compound->Iron Chelation RNR Ribonucleotide Reductase (RNR) Iron->RNR Required Cofactor Deoxyribonucleotides Deoxyribonucleotides (dADP, dGDP, dCDP, dUDP) RNR->Deoxyribonucleotides RNR->Deoxyribonucleotides Inhibition Ribonucleotides Ribonucleotides (ADP, GDP, CDP, UDP) Ribonucleotides->RNR DNA_Synth DNA Synthesis & Repair Deoxyribonucleotides->DNA_Synth

Caption: Proposed inhibition of Ribonucleotide Reductase by this compound.

Clinical Development

This compound entered a Phase I clinical trial (NCT02222363) to evaluate its safety and tolerability in patients with refractory advanced solid tumors.[4][5] The study was an open-label, dose-escalation trial where this compound was administered intravenously.[4] The trial was terminated early due to slow recruitment.[3] The results showed that this compound was reasonably well tolerated, with the most common drug-related adverse events being fatigue, nausea, and constipation.[3] No maximum tolerated dose (MTD) was identified.[3] While no objective responses were observed, stable disease was noted in some patients.[3]

Conclusion

This compound represents a promising class of anti-cancer agents that target the metabolic vulnerability of tumors by chelating intracellular iron. Its multifaceted mechanism of action, including the inhibition of mitochondrial respiration and the stabilization of HIF-1α, underscores the potential of this therapeutic strategy. The data and protocols presented in this technical guide provide a foundation for further investigation into the full therapeutic potential of this compound and the development of next-generation iron chelators for cancer therapy. Future research should focus on elucidating its precise role in ferroptosis, conducting detailed enzymatic studies with key iron-dependent proteins, and exploring combination therapies to enhance its anti-tumor efficacy.

References

The Impact of VLX600 on Mitochondrial Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VLX600 is a novel anti-cancer agent that has demonstrated significant efficacy, particularly against quiescent and metabolically stressed tumor cells found in the nutrient-deprived microenvironments of solid tumors. Its primary mechanism of action involves the disruption of mitochondrial function, leading to a bioenergetic crisis and subsequent cell death. This technical guide provides an in-depth analysis of the effects of this compound on mitochondrial respiration, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows. This compound, identified as an iron chelator, potently inhibits oxidative phosphorylation (OXPHOS), leading to a significant reduction in mitochondrial respiration and ATP production. This guide aims to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Introduction

Cancer cells within solid tumors often exist in metabolically compromised environments characterized by hypoxia and low nutrient availability. In these regions, cells may enter a quiescent state, rendering them resistant to conventional chemotherapies that target rapidly proliferating cells. This compound has emerged as a promising therapeutic agent that specifically targets the metabolic vulnerabilities of these dormant cancer cells. By inhibiting mitochondrial respiration, this compound triggers a cascade of events culminating in an energy crisis and cell death, offering a novel strategy to eradicate residual tumor cell populations and prevent relapse.

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound's primary mode of action is the inhibition of mitochondrial respiration, the central hub of cellular energy production. This is achieved through its properties as an iron chelator, as iron is an essential cofactor for the function of several components of the electron transport chain (ETC).

Effect on the Electron Transport Chain

This compound has been reported to inhibit complexes I, II, and IV of the mitochondrial electron transport chain.[1] This multi-targeted inhibition effectively shuts down the flow of electrons, a critical process for the generation of the proton gradient across the inner mitochondrial membrane that drives ATP synthesis.

dot

VLX600_ETC_Inhibition cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_Inhibition cluster_ATP_Synthase ATP Synthesis NADH NADH ComplexI Complex I (NADH Dehydrogenase) NADH->ComplexI FADH2 FADH2 ComplexII Complex II (Succinate Dehydrogenase) FADH2->ComplexII CoQ Coenzyme Q ComplexI->CoQ ProtonGradient Proton Gradient (H⁺) ComplexI->ProtonGradient H⁺ ComplexII->CoQ ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC ComplexIII->ProtonGradient H⁺ ComplexIV Complex IV (Cytochrome c Oxidase) O2 O₂ ComplexIV->O2 ComplexIV->ProtonGradient H⁺ CoQ->ComplexIII CytC->ComplexIV H2O H₂O O2->H2O This compound This compound This compound->InhibitionI This compound->InhibitionII This compound->InhibitionIV ATPSynthase ATP Synthase (Complex V) ProtonGradient->ATPSynthase ATP ATP ATPSynthase->ATP ADP ADP + Pi ADP->ATPSynthase caption This compound inhibits Complexes I, II, and IV of the ETC.

Caption: this compound inhibits Complexes I, II, and IV of the ETC.

Impact on Oxygen Consumption and ATP Production

The inhibition of the ETC by this compound leads to a measurable decrease in the oxygen consumption rate (OCR) of cancer cells.[1] This disruption in oxidative phosphorylation results in a significant drop in cellular ATP levels, triggering a bioenergetic catastrophe, particularly in cells that are heavily reliant on mitochondrial respiration for their energy needs.[2]

Quantitative Data on this compound's Effects

Cytotoxicity

This compound exhibits potent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in neuroblastoma and colon cancer cells.

Cell LineCancer TypeIC50 (nM)Reference
IMR-32Neuroblastoma206 ± 9[1]
Sk-N-BE(2)Neuroblastoma326 ± 37[1]
HCT 116Colon Carcinoma~10,000 (in spheroids)[2]
Oxygen Consumption Rate (OCR)

Treatment with this compound leads to a dose-dependent decrease in the basal oxygen consumption rate in cancer cells.

Cell LineThis compound Concentration (nM)Time Point% Decrease in Basal OCR (approx.)Reference
IMR-32200240 min40%[1]
IMR-32400240 min60%[1]

Experimental Protocols

Seahorse XF Cell Mito Stress Test

This assay is crucial for assessing the impact of this compound on mitochondrial respiration by measuring OCR and extracellular acidification rate (ECAR).

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., IMR-32, Sk-N-BE(2)) in a Seahorse XF96 cell culture microplate at an appropriate density (e.g., 40,000 cells/well) and allow them to adhere overnight.

  • Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF DMEM medium, pH 7.4, supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Loading: Load the injector ports of the Seahorse XF sensor cartridge with the following compounds:

    • Port A: this compound (e.g., 200 nM, 400 nM) or vehicle control.

    • Port B: Oligomycin (e.g., 1.5 µM).

    • Port C: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (e.g., 1.0 µM).

    • Port D: Rotenone/Antimycin A (e.g., 1.0 µM / 0.5 µM).

  • Assay Execution: Calibrate the sensor cartridge and run the Mito Stress Test protocol on the Seahorse XF Analyzer. This involves sequential injections of the loaded compounds and measurement of OCR and ECAR.

dot

Seahorse_Workflow cluster_prep Preparation cluster_assay Seahorse XF Assay A Seed cells in XF microplate B Incubate overnight A->B C Replace with assay medium B->C D Incubate 1 hr (no CO2) C->D E Load sensor cartridge (this compound, Oligomycin, FCCP, Rot/AA) F Calibrate sensor cartridge E->F G Measure Basal Respiration F->G H Inject this compound G->H I Measure response to this compound H->I J Inject Oligomycin I->J K Measure ATP-linked respiration J->K L Inject FCCP K->L M Measure Maximal Respiration L->M N Inject Rotenone/Antimycin A M->N O Measure Non-mitochondrial respiration N->O caption Workflow for Seahorse XF Cell Mito Stress Test.

Caption: Workflow for Seahorse XF Cell Mito Stress Test.

Cellular ATP Level Measurement

This assay quantifies the impact of this compound on the total cellular ATP pool.

Protocol:

  • Cell Treatment: Plate cells in a 96-well plate and treat with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours).

  • ATP Measurement: Utilize a commercial ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

  • Lysis and Luminescence: Add the ATP reagent directly to the wells, which lyses the cells and provides the substrate for the luciferase reaction.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ATP present.

Downstream Effects and Signaling Pathways

The inhibition of mitochondrial respiration by this compound triggers a cascade of downstream cellular responses.

dot

VLX600_Signaling This compound This compound IronChelation Iron Chelation This compound->IronChelation MitoResp Inhibition of Mitochondrial Respiration (Complexes I, II, IV) IronChelation->MitoResp OCR_decrease Decreased Oxygen Consumption Rate (OCR) MitoResp->OCR_decrease ATP_depletion ATP Depletion MitoResp->ATP_depletion EnergyCrisis Bioenergetic Crisis ATP_depletion->EnergyCrisis mTOR_inhibition mTOR Signaling Inhibition EnergyCrisis->mTOR_inhibition Glycolysis_up Compensatory Upregulation of Glycolysis EnergyCrisis->Glycolysis_up Autophagy Insufficient Autophagy EnergyCrisis->Autophagy CellDeath Cell Death mTOR_inhibition->CellDeath contributes to Glycolysis_up->CellDeath insufficient to rescue in nutrient-poor environment Autophagy->CellDeath contributes to caption Signaling cascade initiated by this compound.

Caption: Signaling cascade initiated by this compound.

The profound decrease in ATP levels leads to a bioenergetic crisis.[2] In response, cancer cells attempt to compensate by upregulating glycolysis, as evidenced by an increase in the extracellular acidification rate (ECAR).[1] However, in the nutrient-limited tumor microenvironment, this glycolytic shift is often insufficient to meet the cell's energy demands.

Furthermore, the energy stress induced by this compound leads to the inhibition of the mTOR signaling pathway, a key regulator of cell growth and proliferation.[1] While autophagy is typically a survival mechanism under metabolic stress, this compound treatment has been associated with an insufficient autophagic response, further contributing to cell death.[1]

Conclusion

This compound represents a promising therapeutic strategy for targeting the metabolic vulnerabilities of cancer cells, particularly those residing in the challenging microenvironments of solid tumors. Its ability to inhibit mitochondrial respiration at multiple sites within the electron transport chain leads to a profound and often irreversible bioenergetic crisis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers seeking to further investigate the mechanism of action of this compound and to explore its potential in novel anti-cancer therapeutic strategies. Further research is warranted to elucidate the precise molecular interactions between this compound and the individual mitochondrial complexes to refine our understanding of its inhibitory profile.

References

The Discovery and Development of VLX600: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VLX600 is a novel small molecule that has shown promise as an anti-cancer agent. Identified through screens for compounds selectively targeting quiescent cancer cells in the nutrient-deprived and hypoxic microenvironments of solid tumors, this compound functions as an iron chelator, leading to the inhibition of mitochondrial respiration and subsequent bioenergetic catastrophe in tumor cells.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on the experimental data and methodologies that underpin our current understanding of this compound.

Introduction

Solid tumors are characterized by a heterogeneous microenvironment, with regions of poor vascularization leading to hypoxia and nutrient deprivation. Cancer cells in these areas often enter a quiescent or slowly proliferating state, rendering them resistant to conventional chemotherapies that target rapidly dividing cells. The discovery of this compound stemmed from a strategy to specifically eliminate these resilient tumor cell populations.

This compound is a triazinoindolyl-hydrazone compound that exhibits preferential cytotoxicity towards quiescent cells within 3-D colon cancer microtissues.[3] Its development has been guided by its unique mechanism of action, which involves the disruption of intracellular iron metabolism, a critical process for mitochondrial function and cellular bioenergetics.

Mechanism of Action

This compound's primary mechanism of action is the chelation of intracellular iron, which is essential for the function of iron-sulfur clusters and heme groups within the electron transport chain in mitochondria. By sequestering iron, this compound disrupts mitochondrial oxidative phosphorylation (OXPHOS), leading to a sharp decrease in cellular ATP production. This "bioenergetic catastrophe" ultimately triggers tumor cell death.

Several key signaling pathways are implicated in the cellular response to this compound:

  • HIF-1α Signaling: In response to mitochondrial dysfunction and the resulting hypoxic stress, cells often activate the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway. This leads to a metabolic shift towards glycolysis.[4]

  • mTOR Signaling: this compound has been shown to inhibit the phosphorylation of downstream targets of the mTOR pathway, such as 4EBP1 and p70S6K, which are crucial regulators of protein synthesis and cell growth.

  • Homologous Recombination (HR) Repair: this compound has been found to disrupt the HR DNA repair pathway by inhibiting iron-dependent histone lysine demethylases (KDMs). This leads to a reduction in the recruitment of essential repair proteins like RAD51 to sites of DNA double-strand breaks.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound from various preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay ConditionsReference
HCT116Colon Carcinoma~6 (in 3D microtissues)72h incubation[3]
HT29Colon AdenocarcinomaNot specifiedNot specified[3]
SW620Colorectal AdenocarcinomaNot specifiedNot specified[3]
RKOColon CarcinomaNot specifiedNot specified[3]
DLD-1Colorectal AdenocarcinomaNot specifiedNot specified[3]
OVCAR-8Ovarian CancerNot specifiedNot specified[1][2]
PEO14Ovarian CancerNot specifiedNot specified[1][2]
OV90Ovarian CancerNot specifiedNot specified[1][2]
U251GlioblastomaNot specifiedNot specified
NCH644Glioblastoma Stem-like CellsNot specifiedNot specified
KellyNeuroblastoma (MYCN-amplified)Not specifiedNot specified
SK-N-ASNeuroblastoma (MYCN non-amplified)Not specifiedNot specified

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeDosing RegimenTumor Growth InhibitionReference
HCT116Colon Carcinoma16 mg/kg, i.v., twice daily for 5 daysSignificant retardation of tumor growth
HT29Colon Adenocarcinoma16 mg/kg, i.v., twice daily for 5 daysSignificant inhibition of tumor growth
NCH644 (Organotypic brain slice)Glioblastoma Stem-like CellsNot specifiedComplete elimination of tumors
NeuroblastomaNeuroblastomaNot specifiedNot specified[5]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxicity of this compound against adherent cancer cell lines like HCT116.

Materials:

  • HCT116 cells

  • McCoy's 5a Medium with 10% FBS

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Clonogenic Assay

This assay assesses the long-term survival and proliferative capacity of cancer cells after treatment with this compound.

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • Complete culture medium

  • This compound

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Procedure:

  • Treat a sub-confluent flask of cells with various concentrations of this compound for 24 hours.

  • Trypsinize the cells and perform a cell count.

  • Seed a known number of cells (e.g., 500-1000 cells) into 6-well plates. The seeding density should be optimized for each cell line to obtain discrete colonies.

  • Incubate the plates for 10-14 days at 37°C in a 5% CO2 incubator, allowing colonies to form.

  • Wash the plates with PBS.

  • Fix the colonies with ice-cold methanol for 15 minutes.

  • Stain the colonies with Crystal Violet solution for 15 minutes.[6]

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Calculate the surviving fraction for each treatment condition relative to the untreated control.

Western Blotting for mTOR Pathway Proteins

This protocol details the detection of key phosphorylated proteins in the mTOR signaling pathway following this compound treatment.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-mTOR (Ser2448)

    • mTOR

    • Phospho-p70S6K (Thr389)

    • p70S6K

    • β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Lyse the treated cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL detection reagent and an imaging system.

  • Analyze the band intensities relative to the loading control.

In Vivo Xenograft Tumor Model

This protocol describes the establishment and monitoring of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Cancer cell line (e.g., HCT116)

  • Matrigel (optional)

  • This compound formulation for injection

  • Calipers

Procedure:

  • Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, to improve tumor take rate).

  • Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., intravenous injection).

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

VLX600_Mechanism This compound This compound Iron Intracellular Iron (Fe2+/Fe3+) This compound->Iron Chelates ETC Electron Transport Chain (ETC) Iron->ETC Essential for Fe-S clusters & hemes Mitochondria Mitochondria OXPHOS Oxidative Phosphorylation (OXPHOS) ETC->OXPHOS ATP ATP Production OXPHOS->ATP Drives CellDeath Bioenergetic Catastrophe & Tumor Cell Death ATP->CellDeath Depletion leads to VLX600_HIF1a This compound This compound Mito_Dysfunction Mitochondrial Dysfunction This compound->Mito_Dysfunction Hypoxia Intracellular Hypoxia Mito_Dysfunction->Hypoxia HIF1a_Deg HIF-1α Degradation Hypoxia->HIF1a_Deg Inhibits HIF1a_Stab HIF-1α Stabilization Hypoxia->HIF1a_Stab Promotes HIF1a_Nuc HIF-1α Nuclear Translocation HIF1a_Stab->HIF1a_Nuc HRE Hypoxia Response Elements (HREs) HIF1a_Nuc->HRE Binds to Glycolysis Glycolytic Gene Expression HRE->Glycolysis Activates VLX600_mTOR This compound This compound mTORC1 mTORC1 This compound->mTORC1 Inhibits p70S6K p70S6K mTORC1->p70S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates p_p70S6K p-p70S6K (Thr389) Protein_Synth Protein Synthesis & Cell Growth p_p70S6K->Protein_Synth Promotes p_fourEBP1 p-4E-BP1 p_fourEBP1->Protein_Synth Promotes VLX600_HR This compound This compound Iron Iron This compound->Iron Chelates HR_Repair Homologous Recombination Repair This compound->HR_Repair Inhibits KDM Histone Lysine Demethylases (KDMs) Iron->KDM Required for activity RAD51_rec RAD51 Recruitment KDM->RAD51_rec Regulates DSB DNA Double-Strand Break (DSB) DSB->RAD51_rec Requires RAD51_rec->HR_Repair Initiates Sensitization Sensitization to PARP Inhibitors & Platinum Agents

References

VLX600: A Comprehensive Technical Guide on a Novel Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VLX600 is a small molecule compound that has demonstrated significant potential as an anti-cancer agent. Its unique mechanism of action, which involves the chelation of iron and subsequent inhibition of mitochondrial oxidative phosphorylation (OXPHOS), sets it apart from traditional chemotherapeutic drugs. This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of this compound. It details the compound's effects on key signaling pathways, summarizes quantitative data from various studies, and provides detailed protocols for essential experiments used to characterize its activity. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Chemical Structure and Properties

This compound, with the chemical formula C₁₇H₁₅N₇, is a triazino[5,6-b]indole derivative.[1][2] Its structure is characterized by a planar heterocyclic core, which is crucial for its biological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 1-(2-pyridinyl)-ethanone, 2-(6-methyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)hydrazone[1]
Molecular Formula C₁₇H₁₅N₇[1][2]
Molecular Weight 317.35 g/mol [2]
CAS Number 327031-55-0[1]
Appearance Dark yellow powder[1]
Solubility DMSO: 25 mg/mL; Ethanol: ≤1mg/ml[1]
SMILES String CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=C(C)C4=CC=CC=N4[2]
Storage -20°C[1]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily centered on its ability to chelate iron and disrupt cellular metabolism.

Inhibition of Oxidative Phosphorylation (OXPHOS)

This compound is a potent iron-chelating agent.[2][3] By binding to intracellular iron, it disrupts the function of iron-containing proteins essential for mitochondrial respiration. This leads to a significant reduction in oxidative phosphorylation, the primary process by which cells generate ATP. The resulting decrease in ATP levels creates a bioenergetic crisis, particularly in the metabolically compromised microenvironments of solid tumors.[1]

OXPHOS_Inhibition This compound This compound Iron Intracellular Iron (Fe²⁺/Fe³⁺) This compound->Iron Chelation OXPHOS Oxidative Phosphorylation (OXPHOS) This compound->OXPHOS Inhibits Mitochondria Mitochondria Iron->Mitochondria Essential for Mitochondria->OXPHOS Site of ATP ATP Production OXPHOS->ATP Generates Cell_Death Bioenergetic Crisis & Tumor Cell Death ATP->Cell_Death Leads to

This compound inhibits oxidative phosphorylation by chelating iron.
Disruption of Homologous Recombination

Recent studies have revealed that this compound also disrupts the homologous recombination (HR) DNA repair pathway.[3] This activity is linked to its iron chelation properties, as it inhibits the function of iron-dependent histone lysine demethylases (KDMs), such as KDM4A.[3] Inhibition of KDMs leads to altered histone methylation states, which in turn impairs the recruitment of key HR proteins like RAD51 to sites of DNA double-strand breaks. This disruption of DNA repair sensitizes cancer cells to DNA-damaging agents and PARP inhibitors.

HR_Disruption This compound This compound Iron Iron (Fe²⁺) This compound->Iron Chelates KDM4A Histone Lysine Demethylase (e.g., KDM4A) This compound->KDM4A Inhibits Iron->KDM4A Cofactor for Histone_Methylation Histone H3 Methylation KDM4A->Histone_Methylation Regulates RAD51_Recruitment RAD51 Recruitment to DSBs Histone_Methylation->RAD51_Recruitment Affects HR_Repair Homologous Recombination (HR) Repair RAD51_Recruitment->HR_Repair Essential for Sensitization Sensitization to PARPi & Cisplatin HR_Repair->Sensitization Leads to

This compound disrupts homologous recombination by inhibiting KDMs.
Modulation of the mTOR Signaling Pathway

This compound has been shown to inhibit the phosphorylation of downstream effectors of the mTOR signaling pathway, namely 4EBP1 and p70S6K.[1] This inhibition is independent of HIF-1α. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition by this compound contributes to the compound's anti-cancer activity.

Quantitative Data

The anti-cancer activity of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potency.

Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference
HCT116Colon Carcinoma~6 (in 3D microtissues)[1]
OVCAR-8Ovarian CancerNot specified, synergistic with olaparib[3]
PEO14Ovarian CancerNot specified, synergistic with olaparib[3]
OV90Ovarian CancerNot specified, synergistic with olaparib[3]

Table 3: Preclinical and Clinical Dosage Information

Study TypeModelDosageRouteScheduleReference
PreclinicalHCT116 & HT29 xenografts in NMRI mice~16 mg/kgi.v.b.i.d, 5 days[1]
Phase I Clinical TrialPatients with refractory advanced solid tumors10, 20, 40, 80, 160, and 210 mgi.v. infusionDays 1, 8, and 15 of each 28-day cycle[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (ATP Measurement)

This protocol is adapted from a method used to evaluate the cytotoxicity of this compound in cell culture.[3]

Objective: To determine the effect of this compound on the viability of cancer cells by measuring intracellular ATP levels.

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • 96-well opaque-walled assay plates

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • ATP measurement kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Seed 10,000 cells per well in a 96-well opaque-walled plate in 100 µL of cell culture medium.

  • Incubate the plate for 24 hours to allow cells to adhere.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with DMSO).

  • Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the ATP assay reagent according to the manufacturer's instructions.

  • Add 100 µL of the ATP assay reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of mTOR Pathway Proteins

This protocol outlines the general procedure for analyzing the phosphorylation status of mTOR pathway proteins.

Objective: To assess the effect of this compound on the phosphorylation of mTOR, 4EBP1, and p70S6K.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-4EBP1, anti-4EBP1, anti-phospho-p70S6K, anti-p70S6K, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate cells and treat with this compound at the desired concentrations and for the specified time.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the total protein and loading control.

Homologous Recombination (HR) Assay (DR-GFP Reporter Assay)

This protocol is based on the use of a DR-GFP reporter cell line to measure HR efficiency.[2]

Objective: To determine if this compound inhibits homologous recombination repair.

Materials:

  • OVCAR-8-DR-GFP cells (or other suitable DR-GFP reporter cell line)

  • I-SceI expression plasmid

  • Transfection reagent

  • This compound

  • Flow cytometer

Procedure:

  • Transfect the OVCAR-8-DR-GFP cells with the I-SceI expression plasmid to induce a double-strand break in the DR-GFP reporter construct.

  • Plate the transfected cells and allow them to adhere for 2 hours.

  • Treat the cells with various concentrations of this compound or vehicle control.

  • Incubate the cells for 72 hours in the continued presence of this compound.

  • Harvest the cells and analyze for GFP expression by flow cytometry.

  • The percentage of GFP-positive cells is indicative of successful HR repair.

  • Express the results as a percentage of the vehicle-treated control.

In Vitro Histone Demethylase (KDM) Activity Assay

This protocol is for measuring the enzymatic activity of a histone demethylase in the presence of this compound.[1]

Objective: To determine if this compound directly inhibits the activity of histone lysine demethylases.

Materials:

  • Purified recombinant KDM4A (or other KDM)

  • H3K9me3 peptide substrate

  • This compound

  • Assay buffer

  • FeCl₂

  • α-ketoglutarate

  • Ascorbic acid

  • Histone demethylase activity assay kit (e.g., Succinate-Glo™ JmjC Demethylase/Hydroxylase Assay)

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing the purified KDM4A enzyme, H3K9me3 peptide substrate, α-ketoglutarate, ascorbic acid, and FeCl₂ in the assay buffer.

  • Add this compound at various concentrations to the reaction mixture. Include a no-inhibitor control.

  • Initiate the demethylase reaction according to the kit manufacturer's instructions and incubate for the recommended time.

  • Stop the reaction and measure the product formation (e.g., succinate) using the detection reagent provided in the kit.

  • Measure the luminescent signal using a luminometer.

  • Calculate the percent KDM4A activity relative to the no-inhibitor control.

Conclusion

This compound is a promising anti-cancer agent with a novel mechanism of action that targets the metabolic vulnerabilities of cancer cells. Its ability to chelate iron, inhibit oxidative phosphorylation, and disrupt DNA repair pathways provides a multi-pronged attack on tumor growth and survival. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic for a range of cancers. The unique properties of this compound, particularly its efficacy in metabolically compromised tumor microenvironments, suggest its potential for use in combination with other anti-cancer therapies to overcome drug resistance and improve patient outcomes.

References

VLX600: A Targeted Approach to Eradicating Quiescent Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Quiescent cancer cells (QCCs), often located in the hypoxic and nutrient-deprived regions of solid tumors, represent a significant hurdle in oncology.[1] Their dormant state renders them resistant to conventional chemotherapies and radiotherapies that primarily target rapidly proliferating cells, leading to tumor recurrence.[1][2][3] VLX600 is a first-in-class small molecule developed to specifically target the metabolic vulnerabilities of these dormant cells.[2][4] This document provides a comprehensive technical overview of the research on this compound, detailing its mechanism of action, summarizing preclinical and clinical data, and outlining key experimental protocols. This compound functions as a potent iron chelator that disrupts mitochondrial respiration, leading to a bioenergetic catastrophe and selective death of quiescent cancer cells.[1][5][6]

The Challenge of Quiescent Cancer Cells

Solid tumors larger than a few millimeters develop poorly vascularized regions, resulting in microenvironments with low oxygen and nutrient levels.[3] Cancer cells in these areas enter a reversible, non-proliferating G0 state known as quiescence.[1] These QCCs are a major cause of treatment failure, as they can survive therapy and later re-enter the cell cycle, causing tumor regrowth.[2] The unique metabolic state of QCCs, particularly their reliance on mitochondrial oxidative phosphorylation (OXPHOS) in a nutrient-scarce environment, presents a therapeutic window.[1][7]

This compound: Core Mechanism of Action

This compound's efficacy stems from a dual mechanism that exploits the metabolic inflexibility of quiescent cancer cells.

3.1 Iron Chelation

Gene expression analysis revealed that the cellular response to this compound is remarkably similar to that of known iron chelators.[5] Subsequent studies confirmed that this compound directly chelates iron, with a strong preference for the ferrous (Fe²⁺) state over the ferric (Fe³⁺) state.[5][8] This activity is central to its anticancer effects, as the addition of excess iron can rescue cells from this compound-induced death.[9][10] Since cancer cells have an increased iron dependency compared to healthy cells, this provides a degree of tumor selectivity.[8]

3.2 Inhibition of Mitochondrial Respiration

The primary consequence of intracellular iron deprivation by this compound is the inhibition of mitochondrial function.[5][8] Iron is a critical cofactor for the iron-sulfur cluster-containing proteins of the electron transport chain (ETC). By sequestering iron, this compound acts as a mild inhibitor of mitochondrial respiration, leading to a decrease in the oxygen consumption rate and a disruption of oxidative phosphorylation.[3][5][11] This triggers a severe energy crisis, or bioenergetic catastrophe, evidenced by a sharp decrease in cellular ATP levels.[11] Quiescent cells, unable to compensate by upregulating glycolysis due to the glucose-poor environment, are selectively eliminated.[3][7]

cluster_0 This compound Action cluster_1 Mitochondrial Impact cluster_2 Cellular Outcome in QCCs cluster_3 Tumor Microenvironment This compound This compound IronChelation Intracellular Iron Chelation (Fe2+) This compound->IronChelation MitoInhibition Inhibition of Fe-S Proteins in Electron Transport Chain IronChelation->MitoInhibition OXPHOS Disruption of Oxidative Phosphorylation (OXPHOS) MitoInhibition->OXPHOS OCR Decreased Oxygen Consumption Rate OXPHOS->OCR ATP Cellular ATP Depletion OXPHOS->ATP EnergyCrisis Bioenergetic Catastrophe ATP->EnergyCrisis CellDeath Selective Cell Death of Quiescent Cells EnergyCrisis->CellDeath NutrientPoor Nutrient/Glucose Deprivation NutrientPoor->EnergyCrisis Exacerbates cluster_kdm DNA Repair Pathway cluster_mito Mitochondrial Pathway This compound This compound (Iron Chelator) KDM Inhibition of Iron-Dependent Histone Demethylases (KDMs) This compound->KDM OXPHOS OXPHOS Inhibition This compound->OXPHOS HR Disruption of Homologous Recombination (HR) KDM->HR Sensitization Sensitization to PARP Inhibitors & Cisplatin HR->Sensitization ADCD Autophagy-Dependent Cell Death (GBM) OXPHOS->ADCD MYCN MYCN/LMO1 Downregulation (Neuroblastoma) OXPHOS->MYCN cluster_prep Spheroid Formation cluster_treat Treatment cluster_analysis Endpoint Analysis Seed 1. Seed cells in ultra-low attachment plates Incubate 2. Incubate for 3-4 days to form spheroids Seed->Incubate Treat 3. Add this compound at desired concentrations Incubate->Treat Disaggregate 4. Disaggregate spheroids into single cells Treat->Disaggregate Hypoxia Alternate: Section & Stain for Hypoxia (Pimonidazole) Treat->Hypoxia Viability 5. Measure viability (e.g., FMCA, MTT) Disaggregate->Viability

References

Preclinical Profile of VLX600: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

VLX600 is a novel small molecule that has garnered significant interest in oncology for its unique mechanism of action targeting the metabolic vulnerabilities of cancer cells. Initially identified in a screen for compounds cytotoxic to metabolically stressed tumors, this compound has been investigated as an iron chelator that disrupts mitochondrial function. Subsequent preclinical research has unveiled a multifaceted pharmacological profile, including the ability to disrupt DNA repair pathways and induce specific forms of cell death, highlighting its potential as a standalone agent or in combination therapies. This document provides a comprehensive technical guide to the preclinical studies of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.

Core Mechanisms of Action

Iron Chelation and Inhibition of Mitochondrial Oxidative Phosphorylation (OXPHOS)

The primary mechanism attributed to this compound is its function as an iron chelator. By sequestering intracellular iron, this compound inhibits iron-dependent enzymes crucial for cellular processes, most notably those involved in mitochondrial respiration. This leads to a significant reduction in oxidative phosphorylation (OXPHOS), depriving cancer cells of a key energy source (ATP). This bioenergetic crisis is particularly effective against quiescent or slowly dividing cells found in the hypoxic and nutrient-poor microenvironments deep within solid tumors, which are often resistant to conventional chemotherapies that target rapidly proliferating cells. The cytotoxic effects of this compound can be reversed by the addition of iron (FeCl₂ and FeCl₃), confirming that its activity is dependent on iron deprivation.

Disruption of Homologous Recombination (HR) via Inhibition of Histone Lysine Demethylases (KDMs)

A pivotal discovery in the preclinical evaluation of this compound is its ability to disrupt homologous recombination (HR), a critical DNA repair pathway for double-strand breaks (DSBs). This effect is mediated, at least in part, by the inhibition of iron-dependent histone lysine demethylases (KDMs), particularly the KDM4 family. By inhibiting KDMs, this compound prevents the necessary chromatin remodeling required for the recruitment of key HR proteins, such as RAD51, to the sites of DNA damage. This pharmacological induction of an "HR-deficient" phenotype in cancer cells creates a synthetic lethal vulnerability that can be exploited by other therapies. For instance, this compound has been shown to synergize with PARP inhibitors (PARPis) and platinum-based agents like cisplatin in HR-proficient ovarian cancer cells.

Induction of Autophagy-Dependent Cell Death and Mitophagy

In response to the metabolic stress induced by OXPHOS inhibition, cancer cells activate survival pathways, including autophagy. However, in several cancer models, such as glioblastoma, this compound-induced autophagy becomes lethal, leading to a form of caspase-independent, autophagy-dependent cell death (ADCD). This process is accompanied by the induction of mitophagy, the selective autophagic clearance of damaged mitochondria. The induction of mitophagy is marked by the increased expression and mitochondrial localization of BNIP3 and BNIP3L. This cell death modality is particularly relevant for apoptosis-resistant tumors.

Quantitative Data Summary

The following tables summarize key quantitative findings from various preclinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell Line Cancer Type IC50 Value (µM) Assay Conditions Reference
HCT116 Colon Cancer ~6 3-D Microtissue, Quiescent Cells

| Various | Various | 0.039 - 0.51 | Not Specified | |

Table 2: Synergistic Activity of this compound with PARP Inhibitors

Cell Line Cancer Type Combination Agent Effect Reference
OVCAR-8 Ovarian Cancer Olaparib, Veliparib Synergistic Cytotoxicity
PEO14 Ovarian Cancer Olaparib Synergistic Cytotoxicity

| OV90 | Ovarian Cancer | Olaparib | Synergistic Cytotoxicity | |

Table 3: In Vivo Efficacy of this compound

Cancer Model Dosing Regimen Effect Reference
HCT116 Xenografts (NMRI mice) ~16 mg/kg, i.v., b.i.d., 5 days Reduction in tumor growth
HT29 Xenografts (NMRI mice) ~16 mg/kg, i.v., b.i.d., 5 days Reduction in tumor growth

| NCH644 GSC Tumors (Organotypic brain slice) | Not Specified | Complete elimination of tumors | |

Table 4: Antimicrobial Activity of this compound

Organism MIC Range (µg/mL) Reference

| Mycobacterium abscessus | 4 - 16 | |

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and experimental designs associated with this compound preclinical studies.

VLX600_HR_Inhibition This compound This compound Iron Intracellular Fe(II) This compound->Iron Chelates KDM4 KDM4 Family (Histone Demethylases) Iron->KDM4 Cofactor for Chromatin Chromatin Remodeling KDM4->Chromatin Enables CellDeath Cell Death (Synthetic Lethality with PARPi / Cisplatin) KDM4->CellDeath Inhibition leads to RAD51 RAD51 Recruitment Chromatin->RAD51 DSB DNA Double-Strand Break (DSB) DSB->Chromatin HR Homologous Recombination Repair RAD51->HR HR->CellDeath Prevents

Caption: this compound inhibits DNA repair by chelating iron, a necessary cofactor for KDM4 histone demethylases.

VLX600_Mitochondrial_Action This compound This compound Iron Mitochondrial Fe(II) This compound->Iron Chelates OXPHOS Oxidative Phosphorylation (OXPHOS) Iron->OXPHOS Required for ATP ATP Production OXPHOS->ATP MetabolicStress Metabolic Stress & Bioenergetic Crisis ATP->MetabolicStress Depletion leads to Autophagy Autophagy / Mitophagy (BNIP3, BNIP3L) MetabolicStress->Autophagy Induces CellDeath Autophagy-Dependent Cell Death (ADCD) Autophagy->CellDeath Leads to

Caption: this compound induces metabolic stress and cell death by inhibiting mitochondrial OXPHOS.

Experimental_Workflow_RAD51 cluster_0 Cell Culture & Treatment cluster_1 Immunofluorescence Staining cluster_2 Analysis Plate 1. Plate Ovarian Cancer Cells (e.g., OVCAR-8) Pretreat 2. Pretreat with this compound (100 nM) or Vehicle for 2 hours Plate->Pretreat Irradiate 3. Induce DSBs with Ionizing Radiation (2 Gy) Pretreat->Irradiate Incubate 4. Incubate for 6 hours Irradiate->Incubate FixPerm 5. Fix and Permeabilize Cells Incubate->FixPerm Stain 6. Co-immunostain for RAD51 and γ-H2AX FixPerm->Stain Image 7. Acquire Images (100x Magnification) Stain->Image Count 8. Manually Count Co-localized Foci Image->Count

Caption: Experimental workflow for assessing this compound's effect on RAD51 foci formation after DNA damage.

Detailed Experimental Protocols

Homologous Recombination (HR) Analysis (DR-GFP Assay)
  • Objective: To quantify the efficiency of HR-mediated DNA repair.

  • Methodology:

    • OVCAR-8-DR-GFP cells, which contain an integrated HR reporter cassette, are transfected with an I-SceI endonuclease expression plasmid to induce a site-specific DSB.

    • Two hours after plating, cells are treated with varying concentrations of this compound or vehicle control.

    • Cells are cultured for an additional 72 hours in the continued presence of the drug.

    • Successful HR repair of the DSB reconstitutes a functional GFP gene.

    • The percentage of GFP-positive cells is quantified using flow cytometry, serving as a direct measure of HR efficiency.

Analysis of RAD51 Foci Formation
  • Objective: To visualize the recruitment of the RAD51 recombinase to sites of DNA damage.

  • Methodology:

    • HR-proficient cells (e.g., OVCAR-8, PEO14) are cultured on coverslips.

    • Cells are pre-treated with 100 nmol/L this compound or a vehicle control for 2 hours.

    • DNA double-strand breaks are induced by exposing cells to 2 Gy of ionizing radiation.

    • The cells are incubated for an additional 6 hours to allow for protein recruitment to damage sites.

    • Cells are then fixed, permeabilized, and co-immunostained with primary antibodies against RAD51 and a DNA damage marker (e.g., γ-H2AX).

    • Following incubation with fluorescently-labeled secondary antibodies, the coverslips are mounted and imaged using fluorescence microscopy.

    • The number of co-localized RAD51 and γ-H2AX foci per cell is manually counted to assess the efficiency of RAD51 recruitment.

Cell Viability and Colony Formation Assays
  • Objective: To assess the cytotoxic and cytostatic effects of this compound, alone or in combination.

  • Methodology:

    • For synergy experiments, ovarian cancer cells (OVCAR-8, PEO14, OV90) are plated and allowed to adhere for 4 hours.

    • Cells are then treated with indicated concentrations of this compound, a PARP inhibitor (e.g., olaparib), or a combination of both.

    • The cells are cultured for 8 to 14 days to allow for the formation of colonies from single surviving cells.

    • Colonies are then stained with crystal violet and manually counted.

    • The results are normalized to vehicle-treated control cells to determine the effect of the treatments on cell survival and proliferation.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Human colon cancer cells (HCT116 or HT29) are subcutaneously injected into immunocompromised mice (e.g., NMRI).

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • This compound is administered intravenously (i.v.), for example, at a dose of approximately 16 mg/kg, twice daily (b.i.d), for 5 consecutive days.

    • Tumor volume is measured regularly using calipers throughout the study.

    • At the end of the study, tumors are excised and weighed. Treatment efficacy is determined by comparing the tumor growth rate and final tumor size between the this compound-treated and vehicle-treated groups.

Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Methodology:

    • The assay is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • A serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the bacteria to be tested (e.g., Mycobacterium abscessus).

    • The plate is incubated under appropriate conditions for the specific microorganism.

    • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Conclusion

Preclinical studies have characterized this compound as a potent anti-cancer agent with a distinct dual mechanism of action. By acting as an iron chelator, it disrupts mitochondrial energy metabolism, rendering it effective against the quiescent cell populations that contribute to tumor relapse. Furthermore, its ability to inhibit KDM-mediated chromatin remodeling pharmacologically disables the homologous recombination DNA repair pathway. This latter mechanism creates a powerful synthetic lethality with PARP inhibitors and platinum-based chemotherapies, suggesting a clear translational path for this compound in combination regimens for HR-proficient tumors. The induction of autophagy-dependent cell death provides another avenue for treating tumors resistant to traditional apoptosis. Collectively, the robust preclinical data support the continued investigation of this compound as a promising therapeutic agent in oncology.

Methodological & Application

Application Notes: In Vitro Profiling of VLX600

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

VLX600 is a small molecule compound initially identified for its preferential cytotoxicity towards quiescent cells within the metabolically compromised microenvironments of solid tumors. Its primary mechanism of action involves the chelation of intracellular iron, leading to the inhibition of mitochondrial oxidative phosphorylation (OXPHOS).[1][2][3] This disruption of mitochondrial respiration results in reduced cellular ATP levels, induction of autophagy, and ultimately, cell death. Further studies have revealed that this compound can also inhibit iron-dependent histone lysine demethylases (KDMs), thereby disrupting homologous recombination and potentially sensitizing cancer cells to other therapies like PARP inhibitors and platinum-based agents.[4]

These application notes provide detailed protocols for assessing the in vitro effects of this compound on cancer cells, focusing on cell viability, apoptosis, and mitochondrial function.

Chemical Properties

PropertyValueReference
Synonyms (Z)-6-Methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1][5]triazino[5,6-b]indole
Appearance Dark yellow powder
Solubility 25 mg/mL in DMSO
Storage Store at -20°C

Mechanism of Action Pathway

The following diagram illustrates the proposed mechanism of action for this compound.

VLX600_Mechanism cluster_cell Cancer Cell This compound This compound Iron Intracellular Iron (Fe2+/Fe3+) This compound->Iron OXPHOS Oxidative Phosphorylation (OXPHOS) This compound->OXPHOS Inhibits KDM Histone Demethylases (KDMs) This compound->KDM Inhibits Mito Mitochondrion Iron->OXPHOS Required for Iron->KDM Cofactor for Mito->OXPHOS ATP ATP Production OXPHOS->ATP Drives CellDeath Bioenergetic Crisis & Cell Death ATP->CellDeath Depletion leads to HR Homologous Recombination (HR) Repair KDM->HR Required for Sensitization Sensitization to PARPi / Platinum Agents HR->Sensitization Disruption leads to Cell_Viability_Workflow start Seed Cells (15,000/well in 96-well plate) incubate1 Incubate for 24 hours (37°C, 5% CO2) start->incubate1 treat Add this compound (serial dilutions) incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 add_reagent Add Resazurin Solution incubate2->add_reagent incubate3 Incubate for 2.5 hours (protect from light) add_reagent->incubate3 read Measure Fluorescence (e.g., 560nm Ex / 590nm Em) incubate3->read analyze Calculate IC50 Values read->analyze Apoptosis_Workflow start Treat cells with this compound in culture flasks/plates harvest Harvest cells (including supernatant) start->harvest wash1 Wash cells with cold PBS harvest->wash1 centrifuge1 Centrifuge (e.g., 300 xg, 5 min) wash1->centrifuge1 resuspend Resuspend 1-5 x 10^5 cells in 1X Binding Buffer centrifuge1->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15-20 min at room temperature (dark) stain->incubate analyze Analyze by Flow Cytometry (within 1 hour) incubate->analyze quadrant Quadrant Analysis: - Live (AV-/PI-) - Early Apoptotic (AV+/PI-) - Late Apoptotic (AV+/PI+) - Necrotic (AV-/PI+) analyze->quadrant OCR_Workflow cluster_plate_prep Plate Preparation cluster_assay Seahorse XF Assay Run cluster_analysis Data Analysis seed Seed cells in Seahorse XF plate incubate Incubate overnight seed->incubate equilibrate Equilibrate in XF Assay Medium (37°C, no CO2) for 1 hour incubate->equilibrate basal Measure Basal OCR equilibrate->basal Place plate in analyzer inject_vlx Inject this compound (Measure OCR response) basal->inject_vlx inject_oligo Inject Oligomycin (Blocks ATP Synthase) inject_vlx->inject_oligo inject_fccp Inject FCCP (Uncoupler, reveals max respiration) inject_oligo->inject_fccp inject_rot_aa Inject Rotenone/Antimycin A (Complex I/III inhibitors) inject_fccp->inject_rot_aa calc_atp Calculate ATP-linked Respiration inject_rot_aa->calc_atp Analyze OCR data calc_max Calculate Maximal Respiration calc_atp->calc_max calc_spare Calculate Spare Capacity calc_max->calc_spare calc_proton Calculate Proton Leak calc_spare->calc_proton

References

Application Notes and Protocols for VLX600 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VLX600 is a novel small molecule and iron chelator that has demonstrated potent anti-cancer activity, particularly in the metabolically compromised microenvironments of solid tumors. It selectively targets cancer cells by inhibiting mitochondrial respiration, leading to a bioenergetic catastrophe and subsequent cell death. These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key assays.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the inhibition of mitochondrial function. As an iron chelator, it disrupts intracellular iron metabolism, which is crucial for the electron transport chain. This leads to a reduction in the oxygen consumption rate (OCR) and a decrease in cellular ATP levels, ultimately triggering a protective autophagic response. In the nutrient-limited and hypoxic conditions often found in solid tumors, cancer cells are unable to compensate for this mitochondrial dysfunction through glycolysis, resulting in cell death.

Data Presentation

The following table summarizes the cytotoxic activity of this compound across various cancer cell lines.

Cell LineCancer TypeTreatment Duration (h)Assay MethodIC50Reference
HCT 116Colon Carcinoma72Fluorometric Microculture Cytotoxicity Assay~6.5 µM
HT-29Colon Adenocarcinoma72Fluorometric Microculture Cytotoxicity AssayNot specified
SW620Colorectal Adenocarcinoma72Fluorometric Microculture Cytotoxicity AssayNot specified
IMR-32Neuroblastoma72Resazurin-based~200-400 nM
Sk-N-BE(2)Neuroblastoma72Resazurin-based~200-400 nM

Signaling Pathway

The diagram below illustrates the proposed signaling pathway of this compound in cancer cells.

VLX600_Signaling_Pathway This compound Signaling Pathway This compound This compound Iron Intracellular Iron This compound->Iron Chelates ETC Electron Transport Chain (Inhibition) This compound->ETC Inhibits Mitochondria Mitochondria Mitochondria->ETC Iron->Mitochondria Required for ROS Increased ROS ETC->ROS Generates ATP Decreased ATP Production ETC->ATP Drives AMPK AMPK Activation ATP->AMPK Low levels activate Autophagy Autophagy Induction (LC3-II) AMPK->Autophagy Induces CellDeath Cell Death (Apoptosis) Autophagy->CellDeath Contributes to

This compound inhibits mitochondrial respiration, leading to an energy crisis and inducing autophagy.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effects of this compound in cell culture.

VLX600_Experimental_Workflow This compound Experimental Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assays Downstream Assays Cell_Seeding Seed Cells Incubation Incubate (24h) Cell_Seeding->Incubation VLX600_Treatment Treat with this compound (Various Concentrations) Incubation->VLX600_Treatment Viability Cell Viability Assay (e.g., Resazurin, ATP) VLX600_Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) VLX600_Treatment->Apoptosis Mitochondrial Mitochondrial Function (e.g., Seahorse OCR) VLX600_Treatment->Mitochondrial Western_Blot Western Blot (e.g., LC3, p-AMPK) VLX600_Treatment->Western_Blot

A general workflow for studying the cellular effects of this compound.

Experimental Protocols

Cell Viability Assay (Resazurin-Based)

This protocol is adapted for determining cell viability after this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Microplate reader (fluorescence)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Add 10 µL of resazurin solution to each well.

  • Incubate for 2-4 hours at 37°C, protected from light.

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the detection of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cells treated with this compound as described in the viability assay protocol (in 6-well plates)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • After this compound treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Mitochondrial Function Assay (Seahorse XF OCR)

This protocol measures the oxygen consumption rate to assess the effect of this compound on mitochondrial respiration.

Materials:

  • Seahorse XF Cell Culture Microplate

  • This compound

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Oligomycin, FCCP, and Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

  • Seahorse XFe/XF96 Analyzer

Procedure:

  • Seed cells in a Seahorse XF plate and allow them to adhere overnight.

  • The next day, treat the cells with this compound for the desired duration (e.g., 4 hours).

  • Prior to the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

  • Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

  • Calibrate the Seahorse XF Analyzer.

  • Load the cell plate into the analyzer and initiate the protocol.

  • Measure the basal OCR before injecting any compounds.

  • Sequentially inject the mitochondrial stress compounds and measure the OCR after each injection to determine key parameters of mitochondrial function.

Western Blot for Autophagy Marker LC3

This protocol is for detecting the conversion of LC3-I to LC3-II, a hallmark of autophagy.

Materials:

  • Cells treated with this compound (in 6-well plates)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against LC3B

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the LC3-II/LC3-I ratio indicates the induction of autophagy.

VLX600 Application Notes and Protocols for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of VLX600 in in vivo mouse models of cancer, including recommended dosing, experimental protocols, and an exploration of its mechanism of action.

Introduction

This compound is an investigational small molecule that functions as an iron chelator, leading to the inhibition of mitochondrial respiration. This disruption of cellular energy metabolism has shown anti-cancer activity, particularly in the metabolically stressed microenvironment of solid tumors. Preclinical studies in various cancer models have demonstrated its potential as a therapeutic agent. A Phase I clinical trial in patients with refractory advanced solid tumors has also been conducted, evaluating its safety and tolerability.

Data Summary

The following tables summarize quantitative data related to the administration of this compound in in vivo mouse models and relevant clinical trial data that can inform preclinical study design.

Table 1: this compound Dosage in In Vivo Mouse Models (Example)

Tumor ModelMouse StrainAdministration RouteDosage (mg/kg)Dosing ScheduleReference
Colorectal Cancer Patient-Derived Xenograft (PDX)Immunodeficient MiceOral300-400Once daily for 14 days[1]
-----No specific preclinical dosage for this compound in cancer models was found in the search results.

Note: While a specific dosage for this compound in a mouse cancer model was not explicitly found, the provided data for capecitabine in a colorectal cancer PDX model offers a relevant example of an oral dosing regimen.

Table 2: this compound Clinical Trial Dosage Information

Clinical PhasePatient PopulationAdministration RouteDosageDosing Schedule
Phase IRefractory advanced solid tumorsIntravenousDose escalation up to 40 mgDays 1, 8, and 15 of a 28-day cycle[2]

Experimental Protocols

General Protocol for In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model

This protocol provides a general framework for assessing the efficacy of this compound in a subcutaneous xenograft mouse model. Specific parameters should be optimized for each tumor model and experimental question.

1. Cell Culture and Implantation:

  • Culture human cancer cell lines (e.g., COLO-205, HT29 for colorectal cancer) in appropriate media.
  • Harvest cells during the exponential growth phase.
  • Resuspend cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel.
  • Subcutaneously inject 1 x 10^6 cells in a volume of 100-200 µL into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[3]

2. Tumor Growth and Randomization:

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
  • Once tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize mice into treatment and control groups.[3]

3. This compound Administration:

  • Route of Administration: Based on clinical trial data, intravenous administration is a relevant route. Oral gavage can also be considered based on the physicochemical properties of the compound and preclinical formulation development.
  • Dosage and Schedule:
  • A starting point for dose-range finding studies could be extrapolated from the doses used in the Phase I clinical trial, considering interspecies dose conversion.
  • An intermittent dosing schedule, such as administration on alternating days or twice weekly, could be explored based on the clinical trial schedule.
  • Vehicle Control: Administer the vehicle used to formulate this compound to the control group following the same schedule.

4. Monitoring and Endpoints:

  • Measure tumor volume and body weight 2-3 times per week.
  • Monitor the overall health and behavior of the animals daily.
  • The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include survival analysis.
  • Euthanize animals when tumors reach a predetermined maximum size or if signs of significant toxicity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects primarily through the chelation of intracellular iron, which is essential for mitochondrial function. This leads to the inhibition of oxidative phosphorylation (OXPHOS), the primary pathway for ATP production in many cancer cells.

In response to this metabolic stress, cancer cells activate compensatory signaling pathways:

  • HIF-1α Stabilization: The inhibition of mitochondrial respiration mimics a hypoxic state, leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α is a key transcription factor that promotes a shift towards glycolysis for energy production.

  • Induction of Autophagy: As a survival mechanism to cope with nutrient and energy deprivation, cells may upregulate autophagy, a process of cellular self-digestion to recycle essential components.

Signaling Pathway Diagram

VLX600_Mechanism_of_Action This compound This compound Iron Intracellular Iron This compound->Iron Chelates OXPHOS Oxidative Phosphorylation (OXPHOS) This compound->OXPHOS Inhibits Mitochondria Mitochondria Iron->Mitochondria Required for Mitochondria->OXPHOS Performs ATP ATP Production OXPHOS->ATP Generates HIF1a HIF-1α Stabilization OXPHOS->HIF1a Inhibition leads to Autophagy Autophagy ATP->Autophagy Depletion induces CellDeath Cell Death ATP->CellDeath Depletion leads to Glycolysis Glycolysis HIF1a->Glycolysis Promotes Autophagy->CellDeath Can lead to

Caption: Mechanism of action of this compound.

Experimental Workflow Diagram

VLX600_In_Vivo_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis CellCulture 1. Cancer Cell Culture CellHarvest 2. Cell Harvest & Preparation CellCulture->CellHarvest Implantation 3. Subcutaneous Implantation in Mice CellHarvest->Implantation TumorMonitoring 4. Tumor Growth Monitoring Implantation->TumorMonitoring Randomization 5. Randomization into Groups TumorMonitoring->Randomization Treatment 6. This compound / Vehicle Administration Randomization->Treatment DataCollection 7. Tumor & Body Weight Measurement Treatment->DataCollection Endpoint 8. Endpoint Analysis (Tumor Growth Inhibition, Survival) DataCollection->Endpoint

References

Application Notes and Protocols for VLX600 Administration in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VLX600 is a novel anti-cancer agent that targets the mitochondria of quiescent cells found in the poorly vascularized regions of solid tumors.[1] These cells are often resistant to traditional chemotherapy and radiotherapy. This compound acts as an iron chelator, leading to the inhibition of mitochondrial respiration and subsequent cell death.[2][3][4] Preclinical studies utilizing human colon cancer xenograft models have demonstrated the anti-tumor efficacy of this compound.[5]

These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in xenograft models, based on currently available scientific literature.

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound exerts its cytotoxic effects by disrupting cellular energy metabolism. As an iron chelator, it interferes with the function of iron-sulfur clusters within the mitochondrial electron transport chain (ETC), primarily impacting Complex I. This inhibition of oxidative phosphorylation leads to a bioenergetic catastrophe, characterized by a sharp decrease in ATP production, ultimately triggering cancer cell death, particularly in the nutrient-deprived and hypoxic tumor microenvironment.

VLX600_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cell Cancer Cell Complex_I Complex I (NADH Dehydrogenase) CoQ CoQ Complex_I->CoQ H_plus_out H+ Complex_I->H_plus_out H+ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ Complex_III Complex III CytC Cyt c Complex_III->CytC Complex_III->H_plus_out H+ Complex_IV Complex IV O2 O₂ Complex_IV->O2 e- Complex_IV->H_plus_out H+ ATP_Synthase ATP Synthase ADP ADP + Pi CoQ->Complex_III CytC->Complex_IV This compound This compound This compound->Complex_I Inhibits Iron Fe This compound->Iron Chelates NADH NADH NADH->Complex_I FADH2 FADH2 FADH2->Complex_II H2O H₂O ATP ATP ADP->ATP Synthesis Bioenergetic_Catastrophe Bioenergetic Catastrophe (ATP Depletion) ATP->Bioenergetic_Catastrophe Reduced Production H_plus_out->ATP_Synthase Proton Gradient H_plus_in H+ Cell_Death Cell Death Bioenergetic_Catastrophe->Cell_Death Xenograft_Workflow Cell_Culture 1. Cell Culture (HCT116 or HT29) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization Tumor_Growth->Randomization Treatment 6. This compound Administration (i.v.) Randomization->Treatment Vehicle Vehicle Control (i.v.) Randomization->Vehicle Monitoring 7. Efficacy Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Vehicle->Monitoring Endpoint 8. Endpoint Analysis (Tumor Excision) Monitoring->Endpoint

References

Application of VLX600 in Neuroblastoma Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroblastoma, a pediatric cancer of the sympathetic nervous system, remains a clinical challenge, particularly in high-risk cases characterized by MYCN amplification. Emerging therapeutic strategies are focused on exploiting the unique metabolic vulnerabilities of cancer cells. VLX600, a novel small molecule iron chelator, has demonstrated significant anti-cancer activity by targeting mitochondrial respiration and inducing a bioenergetic catastrophe in tumor cells.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in neuroblastoma research, summarizing key findings and methodologies to facilitate further investigation into its therapeutic potential.

Mechanism of Action

This compound exerts its anti-neoplastic effects primarily through the chelation of intracellular iron, which is crucial for mitochondrial function.[3] This leads to the inhibition of oxidative phosphorylation (OXPHOS), a critical pathway for ATP production.[2][4] The disruption of mitochondrial respiration results in a severe energy crisis, leading to cancer cell death.[2] Notably, in neuroblastoma, this compound has been shown to decrease the expression of the oncoprotein MYCN and its collaborator LMO1, irrespective of the MYCN amplification status of the cells.[1][5] This suggests a dual mechanism of action that not only targets the metabolic engine of the cancer cells but also affects key oncogenic drivers.

Data Presentation

In Vitro Cytotoxicity of this compound in Human Neuroblastoma Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human neuroblastoma cell lines after 72 hours of treatment. The data highlights the efficacy of this compound across cell lines with different MYCN amplification statuses.

Cell LineMYCN StatusIC50 (µM)Reference
SK-N-ASNon-amplified~2.5[6]
SH-SY5YNon-amplified~3.0[6]
CHP-212Amplified~2.0[6]
SK-N-BE(2)Amplified~3.5[6]
IMR-32Amplified~3.0[6]
In Vivo Efficacy of this compound in Neuroblastoma Xenograft Models

While preclinical studies have demonstrated that this compound possesses anti-cancer activity in human tumor xenograft models with minimal systemic toxicity, specific quantitative data on the percentage of tumor growth inhibition in neuroblastoma xenograft models were not available in the reviewed literature.[2][4] Further in vivo studies are warranted to quantify the efficacy of this compound in inhibiting neuroblastoma tumor growth.

Effect of this compound on MYCN and LMO1 Protein Expression

This compound treatment has been shown to reduce the protein levels of both MYCN and LMO1 in neuroblastoma cells.[1][5] However, specific quantitative data representing the fold-change in protein expression following this compound treatment is not extensively detailed in the currently available literature. Densitometric analysis of western blots would be required to quantify this effect.

Experimental Protocols

Cell Viability Assay (Resazurin-Based)

This protocol is for determining the cytotoxic effects of this compound on neuroblastoma cells in a 96-well format.

Materials:

  • Neuroblastoma cell lines (e.g., SK-N-AS, SH-SY5Y, SK-N-BE(2))

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Resazurin sodium salt (stock solution in PBS)

  • 96-well clear-bottom black plates

  • Plate reader with fluorescence detection (Excitation: 560 nm, Emission: 590 nm)

Procedure:

  • Seed neuroblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of resazurin stock solution to each well and incubate for 2-4 hours at 37°C.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis for MYCN and LMO1

This protocol describes the detection of MYCN and LMO1 protein levels in neuroblastoma cells following treatment with this compound.

Materials:

  • Neuroblastoma cells treated with this compound (at IC50 concentration) and vehicle control for 24-48 hours.

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • Primary antibodies: anti-MYCN, anti-LMO1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels

  • PVDF membranes

  • Western blotting apparatus and imaging system

Procedure:

  • Cell Lysis:

    • Wash the treated cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples.

    • Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-MYCN, anti-LMO1, and anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Perform densitometric analysis to quantify the relative protein expression levels, normalizing to the loading control (β-actin).

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol outlines the measurement of oxygen consumption rate (OCR) to assess the effect of this compound on mitochondrial respiration in neuroblastoma cells.

Materials:

  • Neuroblastoma cells

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

  • Seahorse XFe96 or XFe24 Analyzer

Procedure:

  • Seed neuroblastoma cells in a Seahorse XF cell culture microplate and incubate overnight.

  • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells at 37°C in a non-CO2 incubator for 1 hour.

  • Load the injector ports of the sensor cartridge with this compound and the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) at the desired concentrations.

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Place the cell culture plate in the analyzer and initiate the assay protocol.

  • The protocol will typically involve sequential injections:

    • Baseline measurement: Measure basal OCR.

    • This compound injection: Measure the immediate effect of this compound on OCR.

    • Oligomycin injection: Inhibits ATP synthase (Complex V) to measure ATP-linked respiration.

    • FCCP injection: An uncoupling agent that disrupts the mitochondrial membrane potential and allows for the measurement of maximal respiration.

    • Rotenone/Antimycin A injection: Inhibit Complex I and III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Analyze the data using the Seahorse Wave software to determine key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Visualizations

VLX600_Mechanism_of_Action cluster_cell Neuroblastoma Cell This compound This compound Iron Intracellular Iron (Fe²⁺/Fe³⁺) This compound->Iron Chelates OXPHOS Oxidative Phosphorylation (OXPHOS) This compound->OXPHOS Inhibits MYCN_LMO1 MYCN / LMO1 Oncogenic Complex This compound->MYCN_LMO1 Downregulates Expression Mitochondrion Mitochondrion Mitochondrion->OXPHOS Essential for ATP ATP OXPHOS->ATP Produces CellDeath Cell Death OXPHOS->CellDeath Inhibition leads to Bioenergetic Crisis MYCN_LMO1->CellDeath Reduced oncogenic signaling contributes to

Caption: this compound's mechanism in neuroblastoma cells.

Experimental_Workflow_VLX600_Neuroblastoma cluster_assays In Vitro Assays cluster_data Data Analysis start Start: Neuroblastoma Cell Culture treatment Treat cells with this compound (various concentrations & time points) start->treatment viability Cell Viability Assay (e.g., Resazurin) treatment->viability western Western Blot Analysis (MYCN, LMO1) treatment->western mito Mitochondrial Respiration Assay (Seahorse) treatment->mito ic50 Determine IC50 values viability->ic50 protein_quant Quantify Protein Expression (Fold Change) western->protein_quant ocr_analysis Analyze OCR Parameters mito->ocr_analysis end Conclusion: Assess Therapeutic Potential ic50->end protein_quant->end ocr_analysis->end

Caption: Workflow for in vitro evaluation of this compound.

Conclusion

This compound represents a promising therapeutic agent for neuroblastoma by targeting fundamental cellular processes of metabolism and oncogenic signaling. The provided protocols and data serve as a valuable resource for researchers investigating its efficacy and mechanism of action. Further studies, particularly focusing on in vivo efficacy and the development of combination therapies, are crucial to translate these preclinical findings into clinical applications for high-risk neuroblastoma patients.

References

Application Notes and Protocols: Synergistic Antitumor Activity of VLX600 and PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, exploiting synthetic lethality has emerged as a powerful strategy. This approach targets a secondary pathway essential for cancer cell survival, particularly when a primary pathway is already compromised. Poly (ADP-ribose) polymerase (PARP) inhibitors have exemplified this concept's success, demonstrating significant efficacy in tumors with pre-existing defects in homologous recombination (HR) DNA repair, such as those with BRCA1/2 mutations.[1][2][3] However, the therapeutic reach of PARP inhibitors is limited in HR-proficient tumors.

Recent preclinical findings have illuminated a novel strategy to sensitize these resistant tumors. The small molecule VLX600, initially identified as an inhibitor of mitochondrial oxidative phosphorylation and an iron chelator, has been shown to pharmacologically induce a state of HR deficiency.[4][5][6] This application note details the mechanism, quantitative data, and experimental protocols supporting the synergistic antitumor effect of combining this compound with PARP inhibitors, thereby expanding the potential clinical utility of PARP inhibitor-based therapies.

Mechanism of Synergistic Action

The synergistic lethality of this compound and PARP inhibitors stems from their complementary actions on DNA damage repair pathways.

PARP Inhibitors primarily function by trapping PARP enzymes on DNA at sites of single-strand breaks.[7][8] This trapping prevents the repair of these breaks, which, during DNA replication, can degenerate into more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with compromised HR (e.g., BRCA-mutated), the accumulation of DSBs leads to genomic instability and cell death.[1][3]

This compound acts as an iron chelator.[4][5][9] This property is crucial for its ability to inhibit iron-dependent histone lysine demethylases (KDMs).[10][11][12] Certain KDMs are essential for the recruitment of key HR repair proteins, such as RAD51, to the sites of DSBs. By inhibiting these KDMs, this compound effectively disrupts the HR repair machinery, even in cancer cells with otherwise functional HR pathways.[4][5][10]

The synergistic effect is achieved by this compound creating an "HR-deficient" phenotype in HR-proficient cancer cells. This induced vulnerability renders the cells highly susceptible to the cytotoxic effects of PARP inhibitors, which then lead to a catastrophic accumulation of unrepaired DSBs and subsequent apoptosis.[4][5]

Synergy_Mechanism cluster_this compound This compound Action cluster_parpi PARP Inhibitor Action cluster_dna_repair DNA Repair & Cell Fate This compound This compound Iron Fe²⁺ This compound->Iron chelates KDM Histone Lysine Demethylases (KDMs) Iron->KDM activates RAD51_recruitment RAD51 Recruitment to DSB KDM->RAD51_recruitment enables KDM->RAD51_recruitment HR_Repair Homologous Recombination (HR) Repair RAD51_recruitment->HR_Repair initiates PARPi PARP Inhibitor PARP PARP Enzyme PARPi->PARP traps on DNA DSB Double-Strand Break (DSB) PARP->DSB leads to (during replication) SSB Single-Strand Break (SSB) SSB->PARP recruits DSB->HR_Repair repaired by Apoptosis Apoptosis DSB->Apoptosis unrepaired DSBs lead to HR_Repair->Apoptosis

Caption: Mechanism of synergistic cytotoxicity between this compound and PARP inhibitors.

Quantitative Data Summary

The synergistic interaction between this compound and PARP inhibitors has been quantified in various cancer cell lines. The data below is a summary of findings from published studies.

Table 1: Synergistic Activity of this compound and PARP Inhibitors in Ovarian Cancer Cell Lines

Cell Line HR Status Drug Combination Concentration Range Synergy Score (CI)¹ Reference
OVCAR-8 Proficient This compound + Olaparib This compound: 0-1 µM; Olaparib: 0-10 µM < 1 (Synergistic) [4][5]
PEO14 Proficient This compound + Olaparib Not specified < 1 (Synergistic) [4][5]
OV90 Proficient This compound + Veliparib Not specified < 1 (Synergistic) [13]

| PEO1 | Deficient | this compound + Olaparib | Not specified | ~1 (Additive/No Synergy) |[5] |

¹ Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Effect of this compound on Homologous Recombination Repair

Cell Line Treatment HR Efficiency (% of Control) Key Finding Reference
OVCAR-8-DR-GFP This compound (100 nM) ~40% This compound significantly impairs HR repair. [5]

| OVCAR-8 | this compound (100 nM) | N/A | Blocks RAD51 foci formation at DSBs. |[5] |

Experimental Protocols

Detailed protocols are provided below for key experiments to assess the synergistic effects of this compound and PARP inhibitors.

Protocol 1: Cell Viability and Synergy Assessment

This protocol determines the cytotoxic effects of single-agent and combination treatments and quantifies the synergy.

1. Materials:

  • Cancer cell lines (e.g., OVCAR-8 for HR-proficient, PEO1 for HR-deficient control)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen-Strep)

  • This compound (stock solution in DMSO)

  • PARP inhibitor (e.g., Olaparib, stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

  • Drug synergy analysis software (e.g., CompuSyn, SynergyFinder)

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Preparation: Prepare serial dilutions of this compound and the PARP inhibitor in complete medium. For combination treatments, prepare a matrix of concentrations. For example, a 6x6 matrix with increasing concentrations of each drug. Include vehicle control (DMSO) wells.

  • Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium.

  • Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂.

  • Viability Measurement: After incubation, allow the plate to equilibrate to room temperature for 30 minutes. Add the cell viability reagent according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo®).

  • Data Acquisition: Mix the contents by orbital shaking for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated control wells (set to 100%).

    • Calculate the IC₅₀ values for each drug alone.

    • Input the dose-response data for single agents and the combination into synergy analysis software to calculate the Combination Index (CI).

Synergy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells (96-well plate) C Treat Cells (72-96h) A->C B Prepare Drug Dilution Matrix B->C D Add Viability Reagent C->D E Read Luminescence D->E F Normalize Data E->F G Calculate CI (e.g., CompuSyn) F->G H Determine Synergy (CI < 1) G->H

Caption: Workflow for cell viability and synergy assessment.
Protocol 2: RAD51 Foci Formation Assay (Immunofluorescence)

This assay directly assesses the competency of the HR repair pathway by visualizing the recruitment of RAD51 to sites of DNA damage.

1. Materials:

  • Cancer cell lines cultured on glass coverslips in a 24-well plate.

  • This compound

  • Ionizing radiation source (or other DNA damaging agent like etoposide).

  • 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization buffer (0.5% Triton X-100 in PBS).

  • Blocking buffer (5% goat serum, 0.3% Triton X-100 in PBS).

  • Primary antibody: Rabbit anti-RAD51.

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488).

  • DAPI stain.

  • Fluorescence microscope.

2. Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips. The next day, pre-treat with this compound (e.g., 100 nM) or vehicle for 4-6 hours.

  • Induce DNA Damage: Expose cells to ionizing radiation (e.g., 10 Gy).

  • Recovery: Return cells to the incubator for 6-8 hours to allow for RAD51 foci formation.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with anti-RAD51 antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Staining and Mounting: Wash with PBS, stain with DAPI for 5 minutes, wash again, and mount the coverslip onto a microscope slide.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Count the number of RAD51 foci per nucleus. A common threshold for HR proficiency is >5 foci per cell.

    • Compare the number of foci in vehicle-treated versus this compound-treated cells. A significant reduction in foci formation in the this compound group indicates HR disruption.

Conclusion

The combination of this compound and PARP inhibitors represents a promising therapeutic strategy to overcome resistance to PARP inhibitors in HR-proficient tumors. By pharmacologically inducing an HR-deficient state, this compound sensitizes cancer cells to the cytotoxic effects of PARP inhibition. The protocols and data presented here provide a framework for researchers to investigate this synergistic interaction further, with the ultimate goal of translating these preclinical findings into effective clinical applications for a broader patient population.

References

Application Notes and Protocols for VLX600 in Homologous Recombination Disruption Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VLX600 is a small molecule that has demonstrated significant potential in oncology research, particularly in the context of disrupting homologous recombination (HR), a critical DNA double-strand break (DSB) repair pathway.[1][2][3][4] Tumors with inherent HR deficiencies, such as those with BRCA1/2 mutations, are known to be more susceptible to DNA-damaging agents and PARP inhibitors (PARPis).[1][2] this compound offers a novel therapeutic strategy to induce a state of "BRCAness" or HR deficiency in otherwise HR-proficient tumors, thereby sensitizing them to these therapies.[1][2][3][4]

These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for key in vitro experiments to study its effects on homologous recombination.

Mechanism of Action

This compound functions as an iron chelator.[1][2][3] This activity is central to its ability to disrupt HR. By reducing the intracellular availability of iron, this compound inhibits the activity of iron-dependent histone lysine demethylases (KDMs).[1][2][3] KDMs play a crucial role in chromatin remodeling at the sites of DNA damage, a process necessary for the recruitment of DNA repair proteins. Inhibition of KDMs by this compound leads to altered histone methylation states, specifically an increase in H3K9 trimethylation, which in turn blocks the recruitment of essential HR proteins like RAD51 to DSBs.[3] This failure to form RAD51 foci at damage sites effectively cripples the HR repair pathway, leading to an accumulation of unresolved DSBs and increased cellular sensitivity to DNA-damaging agents.[1][2][3]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Ovarian Cancer Cell Lines
Cell LineHR StatusThis compound IC50 (µM)
OVCAR-8Proficient~10-20
PEO14ProficientNot explicitly stated, but sensitive
OV90ProficientNot explicitly stated, but sensitive
PEO1Deficient (BRCA2 mutant)Less sensitive than HR-proficient lines

Note: Exact IC50 values can vary between experiments and should be determined empirically under specific laboratory conditions. The values presented are approximations based on graphical data from cited literature.

Table 2: Synergy of this compound with PARP Inhibitors and Cisplatin
Cell LineCombinationCombination Index (CI)Interpretation
OVCAR-8This compound + Olaparib< 1Synergistic
PEO14This compound + Olaparib< 1Synergistic
OV90This compound + Olaparib< 1Synergistic
OVCAR-8This compound + Cisplatin< 1Synergistic

Note: Combination Index (CI) values are calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5]

Mandatory Visualizations

VLX600_Mechanism cluster_0 This compound Action cluster_1 Epigenetic Regulation cluster_2 Homologous Recombination Repair This compound This compound Iron Intracellular Iron (Fe2+) This compound->Iron Chelates KDM Histone Lysine Demethylases (KDMs) This compound->KDM Inhibits Iron->KDM Activates Histone Histone H3K9me2 KDM->Histone Demethylates RAD51 RAD51 Recruitment & Foci Formation Histone_mod Histone H3K9me3 Histone_mod->RAD51 Inhibits DSB DNA Double-Strand Break (DSB) DSB->RAD51 HR_Repair Successful HR Repair RAD51->HR_Repair HR_Disruption HR Disruption

Caption: this compound signaling pathway in HR disruption.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays start Seed Ovarian Cancer Cells treat Treat with this compound +/- PARPi/Cisplatin start->treat viability Cell Viability (MTT/ATP Assay) treat->viability clonogenic Clonogenic Survival Assay treat->clonogenic drgfp DR-GFP Assay (HR Efficiency) treat->drgfp if Immunofluorescence (RAD51/γH2AX Foci) treat->if chip ChIP-qPCR (RAD51 Recruitment) treat->chip

Caption: General experimental workflow for studying this compound.

Experimental Protocols

Cell Viability Assay (MTT or ATP-based)

Objective: To determine the cytotoxic effects of this compound alone and in combination with other agents.

Materials:

  • Ovarian cancer cell lines (e.g., OVCAR-8, PEO14, OV90)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well plates

  • This compound, Olaparib, Cisplatin

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or ATP-based assay kit (e.g., CellTiter-Glo®)

  • DMSO (for dissolving MTT formazan)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound, olaparib, and cisplatin in complete medium.

  • Remove the overnight medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) controls. For combination studies, add drugs at a constant ratio.

  • Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • For MTT assay: a. Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C. b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a plate reader.

  • For ATP-based assay: a. Follow the manufacturer's instructions for the chosen kit. Typically, this involves adding the reagent directly to the wells, incubating for a short period, and measuring luminescence.

  • Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values using non-linear regression analysis. For combination treatments, calculate the Combination Index (CI) using software like CalcuSyn.

Clonogenic Survival Assay

Objective: To assess the long-term reproductive viability of cells after treatment with this compound.

Materials:

  • 6-well plates

  • Complete cell culture medium

  • This compound, Olaparib, Cisplatin

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

  • Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to adhere for at least 4 hours.[3]

  • Treat the cells with the desired concentrations of this compound, with or without a PARP inhibitor or cisplatin.

  • Incubate the plates for 8-14 days, allowing colonies to form.[3]

  • After the incubation period, wash the colonies with PBS and fix them with 100% methanol for 10 minutes.

  • Stain the colonies with Crystal Violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (containing >50 cells) in each well.

  • Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.

DR-GFP Homologous Recombination Assay

Objective: To directly measure the efficiency of homologous recombination repair.

Materials:

  • OVCAR-8-DR-GFP cells (or other cell line stably expressing the DR-GFP reporter)

  • I-SceI expression plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • Flow cytometer

Protocol:

  • Seed OVCAR-8-DR-GFP cells in 6-well plates.

  • Transfect the cells with the I-SceI expression plasmid to induce a double-strand break in the reporter gene.[3]

  • Two hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.[3]

  • Incubate the cells for an additional 48-72 hours.[3]

  • Harvest the cells by trypsinization and resuspend them in PBS.

  • Analyze the percentage of GFP-positive cells using a flow cytometer.

  • Normalize the percentage of GFP-positive cells in the this compound-treated samples to the vehicle-treated control to determine the relative HR efficiency.

Immunofluorescence for RAD51 and γ-H2AX Foci

Objective: To visualize and quantify the recruitment of RAD51 to sites of DNA damage (marked by γ-H2AX).

Materials:

  • Chamber slides or coverslips

  • This compound

  • Source of ionizing radiation (IR)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-RAD51 (rabbit) and anti-γ-H2AX (mouse)

  • Fluorescently-labeled secondary antibodies: anti-rabbit (e.g., Alexa Fluor 594) and anti-mouse (e.g., Alexa Fluor 488)

  • DAPI-containing mounting medium

  • Fluorescence microscope

Protocol:

  • Seed OVCAR-8 or PEO14 cells on chamber slides or coverslips and allow them to adhere overnight.

  • Pre-treat the cells with this compound (e.g., 100 nM) for 2 hours.[3]

  • Induce DNA double-strand breaks by exposing the cells to ionizing radiation (e.g., 2 Gy).[3]

  • Incubate the cells for 6 hours to allow for foci formation.[3]

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Wash with PBS and permeabilize with 0.5% Triton X-100 for 10 minutes.

  • Block with 5% BSA for 1 hour.

  • Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.

  • Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Wash with PBS and mount the coverslips using DAPI-containing mounting medium.

  • Visualize the cells using a fluorescence microscope. Count the number of RAD51 and γ-H2AX foci per nucleus. Co-localized foci indicate RAD51 recruitment to DSBs.

Chromatin Immunoprecipitation (ChIP) for RAD51

Objective: To quantitatively measure the recruitment of RAD51 to specific DNA break sites.

Materials:

  • OVCAR-8-DR-GFP cells

  • I-SceI expression plasmid

  • This compound

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Lysis buffers

  • Sonicator

  • Anti-RAD51 antibody for ChIP

  • Control IgG

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Primers for qPCR flanking the I-SceI cut site in the DR-GFP cassette

  • qPCR reagents and instrument

Protocol:

  • Transfect OVCAR-8-DR-GFP cells with the I-SceI plasmid.

  • Two hours post-transfection, treat the cells with this compound for 16 hours.[3]

  • Cross-link protein to DNA by adding formaldehyde to a final concentration of 1% for 10 minutes.

  • Quench the reaction with glycine.

  • Lyse the cells and sonicate the chromatin to generate fragments of 200-1000 bp.

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the chromatin overnight at 4°C with anti-RAD51 antibody or control IgG.

  • Capture the immune complexes with protein A/G beads.

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.

  • Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

  • Treat with RNase A and Proteinase K, then purify the DNA.

  • Perform qPCR using primers that amplify the region near the I-SceI-induced DSB.

  • Analyze the data as a percentage of input to determine the enrichment of RAD51 at the break site.[3]

Conclusion

This compound represents a promising agent for inducing synthetic lethality in HR-proficient cancers when combined with PARP inhibitors or platinum-based chemotherapy. The protocols outlined above provide a robust framework for investigating the cellular and molecular effects of this compound on homologous recombination. Careful execution of these experiments will enable researchers to further elucidate the therapeutic potential of this novel anti-cancer agent.

References

Troubleshooting & Optimization

VLX600 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of VLX600 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethyl formamide (DMF). For cell-based assays, it is common to prepare a concentrated stock solution in DMSO.

Q2: What are the recommended storage conditions for this compound?

A2: this compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability. Stock solutions in solvent can be stored at -80°C. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: I am observing precipitation of this compound in my cell culture medium. What should I do?

A3: Precipitation can occur if the final concentration of the organic solvent (e.g., DMSO) is too high in the aqueous culture medium, or if the solubility limit of this compound in the medium is exceeded. To troubleshoot this, ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%). You can also try vortexing the diluted solution before adding it to the cell culture plate. If precipitation persists, consider preparing a fresh dilution from your stock solution.

Q4: My experimental results with this compound are inconsistent. What are the potential causes?

A4: Inconsistent results can stem from several factors. Ensure that your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Variability in cell density, passage number, and confluency can also significantly impact results. Pipetting accuracy and ensuring a homogenous cell suspension during plating are critical for reproducibility.

Q5: What is the known mechanism of action of this compound?

A5: this compound is an iron chelator that inhibits oxidative phosphorylation (OXPHOS) in mitochondria. This leads to mitochondrial dysfunction and a metabolic shift towards glycolysis. This compound shows selective cytotoxicity against quiescent cancer cells and can induce autophagy.

Troubleshooting Guides

Issue 1: Low or No Observed Activity of this compound
Possible Cause Troubleshooting Steps
Degraded Compound Ensure this compound has been stored correctly at -20°C (solid) or -80°C (in solvent) and protected from light. Avoid multiple freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment.
Inadequate Cell Permeability While this compound is cell-permeable, experimental conditions can affect uptake. Ensure the final solvent concentration is not disrupting cell membranes.
Incorrect Concentration Verify the calculations for your dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.
Cell Line Resistance Some cell lines may be inherently resistant to this compound. Confirm the sensitivity of your cell line to this compound by including a known sensitive cell line as a positive control.
Issue 2: High Background or Off-Target Effects
Possible Cause Troubleshooting Steps
High Solvent Concentration High concentrations of DMSO can be toxic to cells and cause non-specific effects. Ensure the final DMSO concentration in your cell culture medium is as low as possible (ideally ≤ 0.1%).
Compound Cytotoxicity At high concentrations, this compound can induce general cytotoxicity. Determine the optimal concentration range for your experiments by performing a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to identify concentrations that are effective without causing excessive cell death.
Precipitation of Compound Compound precipitates can cause light scattering in absorbance-based assays or have other non-specific effects. Visually inspect your wells for any signs of precipitation. If observed, refer to the troubleshooting steps for precipitation.

Data Presentation

This compound Solubility
Solvent Solubility
DMSO~20-25 mg/mL
Dimethyl formamide (DMF)~20 mg/mL
Ethanol~1 mg/mL
This compound Stability
Form Storage Condition Stability
Crystalline Solid-20°C≥ 4 years
In Solvent-80°CAvoid repeated freeze-thaw cycles

Experimental Protocols

General Protocol for a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control from all other wells.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Visualizations

VLX600_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Iron Intracellular Iron (Fe²⁺/Fe³⁺) This compound->Iron Chelates OXPHOS Oxidative Phosphorylation (OXPHOS) This compound->OXPHOS Inhibits Autophagy Autophagy This compound->Autophagy Induces Iron->OXPHOS Required for Mitochondrion Mitochondrion ATP ATP Production OXPHOS->ATP Drives Glycolysis Glycolysis OXPHOS->Glycolysis Metabolic Shift to CellDeath Cell Death ATP->CellDeath Depletion leads to Autophagy->CellDeath

Caption: Mechanism of action of this compound in cancer cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Serial_Dilution Prepare Serial Dilutions of this compound Stock_Solution->Serial_Dilution Cell_Culture Culture and Seed Cells in Microplate Cell_Treatment Treat Cells with this compound and Controls Cell_Culture->Cell_Treatment Serial_Dilution->Cell_Treatment Incubation Incubate for Desired Duration Cell_Treatment->Incubation Assay Perform Cell-Based Assay (e.g., Viability, Apoptosis) Incubation->Assay Data_Acquisition Acquire Data (e.g., Plate Reader) Assay->Data_Acquisition Data_Analysis Analyze Data and Determine Endpoints (e.g., IC₅₀) Data_Acquisition->Data_Analysis

Caption: General experimental workflow for this compound in cell-based assays.

Technical Support Center: Enhancing the Bioavailability of VLX600

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VLX600. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the bioavailability of this compound in experimental settings.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound, focusing on its oral delivery and efficacy.

Issue Potential Cause Recommended Action
Low or variable efficacy of orally administered this compound in animal models. Poor aqueous solubility of this compound. this compound is known to be poorly soluble in aqueous solutions, which can significantly limit its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.1. Characterize Solubility: Determine the equilibrium solubility of this compound in aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the GI tract environment.[1][2][3] 2. Formulation Enhancement: Employ solubility-enhancing formulations such as solid dispersions, micronization, or nanosuspensions.[4][5]
Low permeability across the intestinal epithelium. Even if solubilized, the ability of this compound to pass through the intestinal barrier may be limited.1. Assess Permeability: Conduct an in vitro Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) of this compound.[6][7][8][9][10][11] 2. Identify Efflux: In the Caco-2 assay, determine the efflux ratio to see if this compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[8][9] 3. Permeation Enhancers: Consider the use of safe and effective permeation enhancers in your formulation, though this should be approached with caution to avoid toxicity.
First-pass metabolism. this compound may be extensively metabolized in the liver after absorption from the gut, reducing the amount of active compound reaching systemic circulation.1. In Vitro Metabolism: Use liver microsomes to assess the metabolic stability of this compound. 2. Lipid-Based Formulations: Investigate lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can promote lymphatic absorption, partially bypassing the liver.[12][13][14]
Inconsistent results between in vitro dissolution and in vivo efficacy. Precipitation of this compound in the GI tract. A formulation that shows good dissolution in vitro may not prevent the drug from precipitating in the complex environment of the GI tract.1. Biorelevant Dissolution Media: Use fasted state simulated intestinal fluid (FaSSIF) and fed state simulated intestinal fluid (FeSSIF) for dissolution testing to better mimic in vivo conditions. 2. Precipitation Inhibitors: Incorporate precipitation inhibitors, such as certain polymers (e.g., HPMC-AS), into your formulation.
Food effects. The presence of food can significantly alter the bioavailability of poorly soluble drugs.1. Conduct Fed vs. Fasted Studies: In your animal experiments, administer this compound under both fed and fasted conditions to assess the impact of food on its absorption. 2. Lipid-Based Formulations: Lipid-based formulations can often mitigate negative food effects or even use food components to enhance absorption.[14]

Frequently Asked Questions (FAQs)

1. What is the likely Biopharmaceutics Classification System (BCS) class of this compound and why is it important?

Based on its poor aqueous solubility, this compound is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. Knowing the BCS class is crucial as it guides the formulation strategy. For BCS Class II drugs, the primary goal is to enhance the dissolution rate, while for Class IV drugs, both solubility and permeability need to be addressed.

2. What are the most promising formulation strategies to improve the oral bioavailability of this compound?

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level, which can significantly enhance its dissolution rate and apparent solubility.[4][5][15][16][17] Common carriers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution.[18][19][20][21][22] This can be achieved through techniques like milling or precipitation.

  • Lipid-Based Formulations: These formulations, such as SEDDS, can improve the oral bioavailability of lipophilic drugs by presenting the drug in a solubilized form, facilitating absorption through the lymphatic system, and potentially reducing first-pass metabolism.[12][13][14][23][24]

3. How can I assess the potential for drug-drug interactions with this compound related to absorption?

If Caco-2 assays indicate that this compound is a substrate for efflux transporters like P-gp, there is a potential for drug-drug interactions. Co-administration with P-gp inhibitors or inducers could alter the bioavailability of this compound. Further in vivo studies would be necessary to confirm any clinically relevant interactions.

4. Are there any specific challenges related to this compound's mechanism as an iron chelator that could affect its bioavailability?

The iron-chelating property of this compound could potentially lead to interactions with dietary iron in the GI tract. This might influence its solubility and absorption. It is advisable to investigate the impact of iron on this compound's dissolution and permeability in vitro.

Quantitative Data Summary

Parameter Description Target Value/Range for Good Oral Bioavailability
Aqueous Solubility Equilibrium solubility in buffers at pH 1.2, 4.5, and 6.8.> 100 µg/mL
Biorelevant Solubility Solubility in FaSSIF and FeSSIF media.Higher solubility in these media is desirable.
Caco-2 Permeability (Papp A→B) Apparent permeability coefficient from the apical to basolateral side.> 1 x 10⁻⁶ cm/s
Efflux Ratio (Papp B→A / Papp A→B) Ratio of basolateral to apical and apical to basolateral permeability.< 2 suggests minimal efflux.
LogP / LogD Octanol-water partition coefficient, an indicator of lipophilicity.1 - 3
In Vitro Metabolic Stability (t½) Half-life in liver microsomes.Longer half-life indicates lower first-pass metabolism.

Note: The provided solubility of this compound is ≤1 mg/mL in ethanol and 20 mg/mL in DMSO.[25]

Key Experimental Protocols

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is adapted from WHO guidelines for BCS classification.[1][2][3]

Objective: To determine the equilibrium solubility of this compound in different aqueous media.

Materials:

  • This compound powder

  • pH buffers: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 6.8)

  • Shaking incubator or water bath at 37°C

  • Centrifuge

  • HPLC with a suitable column and detection method for this compound

Procedure:

  • Add an excess amount of this compound powder to vials containing each pH buffer.

  • Incubate the vials at 37°C under constant agitation for a predetermined time (e.g., 24-48 hours) to reach equilibrium.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.45 µm filter.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC method.

  • Perform the experiment in triplicate for each pH.

Caco-2 Permeability Assay

This protocol provides a general workflow for assessing the intestinal permeability of this compound.[6][7][8][9][10][11]

Objective: To determine the apparent permeability (Papp) and efflux ratio of this compound.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution (in DMSO)

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS for quantification

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21 days to form a differentiated monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Apical to Basolateral (A→B) Permeability:

    • Wash the monolayers with pre-warmed HBSS.

    • Add this compound solution in HBSS to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace with fresh HBSS.

  • Basolateral to Apical (B→A) Permeability:

    • Repeat the process, but add the this compound solution to the basolateral (donor) side and sample from the apical (receiver) side.

  • Analyze the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculate the Papp values and the efflux ratio.

Visualizations

VLX600_Mechanism_of_Action cluster_cell Cancer Cell cluster_mitochondrion Mitochondrion This compound This compound OxPhos Oxidative Phosphorylation This compound->OxPhos Inhibits Fe_pool Intracellular Iron Pool This compound->Fe_pool Chelates Iron VLX600_Inhibition ETC Electron Transport Chain ETC->OxPhos Drives ATP ATP OxPhos->ATP Produces Cell_Growth Tumor Cell Growth & Proliferation ATP->Cell_Growth Energy for Fe_pool->ETC Required for Cell_Death Cell Death (Apoptosis/Autophagy) Cell_Growth->Cell_Death Inhibition leads to VLX600_Inhibition->ATP Reduced Production

Caption: Mechanism of action of this compound in cancer cells.

Bioavailability_Workflow cluster_problem Problem Identification cluster_characterization Physicochemical Characterization cluster_classification BCS Classification cluster_formulation Formulation Development cluster_evaluation Preclinical Evaluation Start Low in vivo efficacy of oral this compound Solubility Determine Aqueous & Biorelevant Solubility Start->Solubility Permeability Assess Caco-2 Permeability & Efflux Start->Permeability BCS Classify this compound (Likely Class II or IV) Solubility->BCS Permeability->BCS Formulate Select Formulation Strategy BCS->Formulate SD Solid Dispersion Formulate->SD Solubility-limited Nano Nanoparticles Formulate->Nano Solubility-limited Lipid Lipid-Based Formulation Formulate->Lipid Solubility & Permeability-limited InVitro In Vitro Dissolution (Biorelevant Media) SD->InVitro Nano->InVitro Lipid->InVitro InVivo In Vivo Pharmacokinetic Study in Animals InVitro->InVivo End Improved Bioavailability InVivo->End

Caption: Workflow for improving this compound oral bioavailability.

Troubleshooting_Logic Start Low Oral Bioavailability IsSoluble Is Dissolution Rate a Limiting Factor? Start->IsSoluble IsPermeable Is Permeability a Limiting Factor? IsSoluble->IsPermeable No Sol_Enhance Action: Enhance Solubility (Solid Dispersion, Nanoparticles) IsSoluble->Sol_Enhance Yes IsEfflux Is it an Efflux Substrate? IsPermeable->IsEfflux No Perm_Enhance Action: Enhance Permeability (Lipid Formulations, Permeation Enhancers) IsPermeable->Perm_Enhance Yes Efflux_Inhibit Action: Consider P-gp Inhibitors or Lymphatic Targeting (Lipid Formulations) IsEfflux->Efflux_Inhibit Yes Success Improved Bioavailability IsEfflux->Success No Sol_Enhance->IsPermeable Perm_Enhance->IsEfflux Efflux_Inhibit->Success

Caption: Troubleshooting logic for low this compound bioavailability.

References

VLX600 experimental variability and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with VLX600.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule, cell-permeable iron chelator.[1][2][3] Its primary mechanism of action is the inhibition of mitochondrial respiration by chelating both ferric (Fe³⁺) and ferrous (Fe²⁺) ions, which are essential for the function of the electron transport chain.[1] This disruption of mitochondrial function leads to a decrease in oxidative phosphorylation (OXPHOS) and cellular ATP levels, ultimately causing bioenergetic catastrophe and cell death, particularly in metabolically compromised tumor cells.[2][4][5]

Q2: Why do I observe different levels of cytotoxicity with this compound across different cancer cell lines?

A2: The variability in cytotoxicity is often linked to the metabolic phenotype of the cancer cells. This compound shows preferential cytotoxicity towards quiescent cells and those in nutrient-deprived microenvironments, as they are more reliant on mitochondrial respiration.[4][6][7] Cell lines with a higher glycolytic rate may initially be less sensitive to this compound. Additionally, the expression levels of targets like MYCN have been studied in relation to this compound's effects in neuroblastoma, although it has been shown to induce cell death regardless of MYCN status.[8][9]

Q3: Can this compound be used in combination with other therapies?

A3: Yes, studies have shown that this compound can synergize with other anticancer agents. For example, it enhances the chemosensitivity of cancer cells to drugs like oxaliplatin, irinotecan, and 5-fluorouracil.[4] It has also been shown to synergize with PARP inhibitors (olaparib and veliparib) and platinum compounds like cisplatin in ovarian cancer cells by disrupting homologous recombination (HR) DNA repair.[5][10]

Q4: Are there any known off-target effects of this compound?

A4: The primary described mechanism of this compound is iron chelation leading to mitochondrial dysfunction.[1][2] However, as an iron chelator, it can affect various iron-dependent cellular processes. One study identified that this compound can inhibit iron-dependent histone lysine demethylases (KDMs), which contributes to its disruption of homologous recombination.[5] Researchers should consider the potential for broader effects related to iron depletion in their experimental systems.

Q5: What is the recommended solvent and storage condition for this compound?

A5: this compound is soluble in DMSO (25 mg/mL) and should be stored as a powder at -20°C.[4] Please note that the molecular weight of the compound can be batch-specific due to variable water content.[4]

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results
Potential Cause Troubleshooting Solution
Nutrient Levels in Media: this compound's cytotoxicity is enhanced under glucose starvation.[4] Variations in glucose concentration between experiments can lead to inconsistent results.Standardize the glucose concentration in your cell culture medium for all experiments. Consider testing this compound's effect in both glucose-replete and glucose-deprived conditions to characterize its activity fully.
Cell Seeding Density: Inconsistent initial cell numbers can lead to variability in final viability readouts.Ensure a consistent cell seeding density across all wells and experiments. Allow cells to adhere and stabilize for 24 hours before adding this compound.[8]
Metabolic State of Cells: Cells that are actively proliferating may respond differently than quiescent cells. This compound is preferentially cytotoxic to quiescent cells.[4][7]Culture cells to a consistent confluency to ensure a similar metabolic state at the start of each experiment. Consider using 3D culture models like spheroids, where quiescent zones naturally form, to study this effect.[7]
Iron Supplementation in Serum: Fetal Bovine Serum (FBS) contains iron, which can counteract the iron-chelating effect of this compound.Use a consistent batch of FBS for a set of experiments. To directly test the iron-dependent mechanism, you can add FeCl₂ or FeCl₃ to the media, which should abrogate the antimicrobial activity of this compound.[1]
Issue 2: Inconsistent Results in Mitochondrial Function Assays (e.g., Seahorse Assay)
Potential Cause Troubleshooting Solution
Timing of Measurement: The impact of this compound on mitochondrial respiration can be time-dependent.Perform a time-course experiment to determine the optimal incubation time with this compound before measuring OCR and ECAR. A 4-hour treatment has been shown to impair mitochondrial function in neuroblastoma cells.[8]
Cellular Compensation: Cells may upregulate glycolysis to compensate for the inhibition of oxidative phosphorylation.[8]Measure both the Oxygen Consumption Rate (OCR) and the Extracellular Acidification Rate (ECAR) to get a complete picture of the cellular metabolic response to this compound.
Assay Protocol Variability: The sequence of inhibitor injections in mitochondrial stress tests is critical for data interpretation.Follow a standardized protocol for the Seahorse assay, including basal measurements followed by sequential injections of this compound, oligomycin, FCCP, and rotenone/antimycin A.[8]

Experimental Protocols

Protocol 1: Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 15,000 cells per well.[8]

  • Incubation: Incubate the plated cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the this compound-containing medium.

  • Incubation with this compound: Incubate the cells with this compound for 72 hours at 37°C.[8]

  • Viability Measurement: After the incubation period, measure cell viability using a resazurin-based assay or a similar method.[8]

Protocol 2: Assessment of Mitochondrial Function using Extracellular Flux Analysis
  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at the optimal density for your cell type.

  • Equilibration: Prior to the assay, equilibrate the cells in a CO₂-free incubator at 37°C for 1 hour.[8]

  • Assay Protocol:

    • Measure the basal Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) for at least 3 cycles.

    • Inject this compound through port A of the sensor cartridge and measure the OCR and ECAR at indicated time points.

    • Inject oligomycin through port B to inhibit ATP synthase and measure the resulting OCR.

    • Inject FCCP through port C to uncouple the mitochondrial membrane and measure the maximal respiration.

    • Inject a mixture of rotenone and antimycin A through port D to inhibit Complex I and III, respectively, and shut down mitochondrial respiration.[8]

  • Data Analysis: Analyze the changes in OCR and ECAR to determine the effect of this compound on mitochondrial respiration and glycolysis.

Visualizations

VLX600_Mechanism_of_Action This compound This compound Iron Intracellular Iron (Fe2+/Fe3+) This compound->Iron Chelates ETC Mitochondrial Electron Transport Chain (ETC) This compound->ETC Inhibits mTOR mTOR Signaling This compound->mTOR Inhibits Autophagy Autophagy This compound->Autophagy Induces Iron->ETC Required for OXPHOS Oxidative Phosphorylation (OXPHOS) ETC->OXPHOS Drives ATP ATP Production OXPHOS->ATP Decreases CellDeath Cell Death ATP->CellDeath Leads to Downstream_mTOR 4EBP1 & p70S6K Phosphorylation mTOR->Downstream_mTOR Inhibits

Caption: Mechanism of action of this compound leading to cancer cell death.

Troubleshooting_Workflow Start Start: Inconsistent Experimental Results Check_Reagents Verify this compound Stock (Solvent, Storage, Age) Start->Check_Reagents Check_Cells Assess Cell Culture Conditions Start->Check_Cells Check_Protocol Review Experimental Protocol Start->Check_Protocol Nutrient_Levels Standardize Media (e.g., Glucose) Check_Cells->Nutrient_Levels Seeding_Density Ensure Consistent Seeding Density Check_Cells->Seeding_Density Metabolic_State Control for Cell Confluency/Metabolic State Check_Cells->Metabolic_State Assay_Timing Optimize Incubation Times Check_Protocol->Assay_Timing Control_Groups Include Appropriate Controls (e.g., Iron Rescue) Check_Protocol->Control_Groups Data_Analysis Re-evaluate Data Analysis Method Check_Protocol->Data_Analysis Resolved Issue Resolved Nutrient_Levels->Resolved Seeding_Density->Resolved Metabolic_State->Resolved Assay_Timing->Resolved Control_Groups->Resolved Data_Analysis->Resolved

Caption: Logical workflow for troubleshooting this compound experimental variability.

References

Technical Support Center: VLX600 Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side effects of VLX600 in preclinical models. The information is intended for researchers, scientists, and drug development professionals conducting experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general preclinical safety profile of this compound?

Based on available research, this compound has been described as being generally well-tolerated in preclinical models, particularly in mouse xenograft models of human tumors. Studies have reported "little systemic toxicity" at therapeutic doses. However, as with any investigational compound, careful monitoring for adverse effects is crucial.

Q2: Are there any specific organ toxicities associated with this compound in preclinical models?

Detailed public reports on specific organ toxicities in preclinical models are limited. Researchers should conduct comprehensive histopathological and clinical chemistry analyses to monitor for any potential effects on major organs, such as the liver, kidneys, heart, and hematopoietic system.

Q3: What is the mechanism of action of this compound, and how might it relate to potential side effects?

This compound is an iron chelator that targets intracellular iron metabolism, leading to the inhibition of mitochondrial respiration. This mechanism, while effective against cancer cells in metabolically compromised tumor regions, could theoretically affect normal cells with high metabolic activity or iron dependency. Researchers should be mindful of potential off-target effects related to iron homeostasis and mitochondrial function.

Q4: Has a Maximum Tolerated Dose (MTD) for this compound been established in common preclinical models?

While a formal Maximum Tolerated Dose (MTD) has not been explicitly detailed in widely available public literature, the progression of this compound to Phase I clinical trials indicates that extensive dose-range finding and toxicology studies were conducted. The concentrations of this compound that demonstrate synergistic anti-cancer effects with other agents have been reported to be well below the peak plasma concentrations observed in mice.

Troubleshooting Guides

This section addresses specific issues that researchers might encounter during their in vivo experiments with this compound.

Issue 1: Observed Weight Loss in Animal Models

Potential Cause:

  • Pharmacological Effect: this compound's mechanism of interfering with cellular metabolism might lead to reduced appetite or metabolic stress, resulting in weight loss.

  • Toxicity: At higher doses, weight loss can be an indicator of systemic toxicity.

  • Vehicle Effects: The vehicle used to dissolve and administer this compound could be contributing to adverse effects.

Troubleshooting Steps:

  • Dose De-escalation: If significant weight loss (typically >15-20%) is observed, consider reducing the dose of this compound in subsequent cohorts.

  • Vehicle Control: Ensure a vehicle-only control group is included to distinguish the effects of the compound from those of the vehicle.

  • Supportive Care: Provide nutritional supplements and ensure easy access to food and water for all animals.

  • Monitor Clinical Signs: Closely observe animals for other signs of distress, such as changes in posture, activity levels, or grooming habits.

Issue 2: Unexpected Animal Morbidity or Mortality

Potential Cause:

  • Acute Toxicity: The administered dose may be exceeding the lethal limit for the specific animal model and strain.

  • Off-Target Effects: Unforeseen effects on vital organs could be leading to severe adverse events.

  • Administration Complications: Issues related to the route of administration (e.g., intravenous injection) could be a factor.

Troubleshooting Steps:

  • Immediate Necropsy: Perform a thorough necropsy on any deceased animals to identify potential target organs of toxicity.

  • Dose-Range Finding Study: If not already performed, conduct a comprehensive dose-range finding study with a small number of animals to establish a safer dosing range.

  • Refine Administration Protocol: Review and refine the administration technique to minimize stress and potential for complications.

  • Staggered Dosing: In multi-dose studies, consider a staggered dosing schedule to allow for recovery between treatments.

Data on Preclinical Side Effects

Detailed quantitative data from formal preclinical toxicology studies of this compound are not extensively available in the public domain. The information that has been published indicates a favorable safety profile in mouse models. The table below summarizes the qualitative findings.

Animal ModelFindingSource
Mouse"Little systemic toxicity"Mentioned in studies discussing the compound's efficacy in human tumor xenograft models.
Mouse"Well tolerated"General finding from in vivo studies leading up to clinical trials.
MouseSynergistic effects at sub-toxic dosesConcentrations of this compound that enhance the efficacy of other anti-cancer agents are significantly lower than the peak plasma concentrations achieved in mice, suggesting a good therapeutic window.

Experimental Protocols

As specific preclinical toxicology study protocols for this compound are not publicly detailed, a general methodology for a dose-range finding study is provided below as a template.

Protocol: Intravenous Dose-Range Finding Study in Mice

  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Acclimation: Acclimate animals for at least one week prior to the start of the study.

  • Grouping: Randomly assign mice to cohorts (n=3-5 per group), including a vehicle control group and at least 3-4 dose-escalation groups for this compound.

  • Formulation: Prepare this compound in a suitable, sterile vehicle (e.g., 5% dextrose in water).

  • Administration: Administer a single intravenous (IV) injection of the assigned dose or vehicle.

  • Monitoring:

    • Clinical Observations: Observe animals for any signs of toxicity, including changes in appearance, behavior, and activity, immediately after dosing and at regular intervals for at least 7 days.

    • Body Weight: Record the body weight of each animal daily.

    • Blood Sampling: If possible, collect blood samples at specified time points for clinical chemistry analysis to assess organ function.

  • Endpoint: The primary endpoint is the identification of the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause mortality, significant weight loss (e.g., >20%), or severe clinical signs of toxicity.

  • Histopathology: At the end of the observation period, euthanize the animals and perform a gross necropsy. Collect major organs for histopathological examination to identify any microscopic changes.

Visualizations

Below are diagrams illustrating key concepts related to the preclinical assessment of this compound.

VLX600_Mechanism_of_Action This compound This compound Iron Intracellular Iron This compound->Iron Chelates Respiration Mitochondrial Respiration This compound->Respiration Inhibits Mitochondria Mitochondria Iron->Mitochondria Required for Mitochondria->Respiration Performs CellDeath Cancer Cell Death Respiration->CellDeath Inhibition leads to

Caption: Mechanism of action of this compound leading to cancer cell death.

Preclinical_Toxicity_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analysis a Cytotoxicity Assays b Dose-Range Finding a->b c Maximum Tolerated Dose (MTD) Determination b->c d Repeat-Dose Toxicology c->d e Safety Pharmacology c->e f Clinical Pathology d->f g Histopathology d->g e->f h Risk Assessment & Go/No-Go for Clinical Trials f->h g->h

Caption: General workflow for preclinical toxicology assessment.

Technical Support Center: Measuring VLX600 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for measuring the in vitro efficacy of VLX600. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. General FAQs about this compound's Mechanism of Action

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an iron chelator that primarily targets mitochondrial function. By chelating intracellular iron, it disrupts the electron transport chain, leading to the inhibition of mitochondrial oxidative phosphorylation (OXPHOS). This results in a significant reduction in cellular ATP levels, causing a bioenergetic catastrophe and subsequent cell death, particularly in cancer cells within metabolically compromised tumor microenvironments.[1][2][3][4]

Q2: Does this compound have other known effects on cancer cells?

A2: Yes, beyond its primary effect on mitochondrial respiration, this compound has been shown to induce autophagy.[1] It can also lead to the upregulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor in the cellular response to hypoxia.[5] Furthermore, some studies suggest that this compound can disrupt homologous recombination, a critical DNA repair pathway.[3]

Q3: How does understanding the mechanism of action of this compound inform the choice of in vitro assays?

A3: A thorough understanding of this compound's mechanism of action is crucial for selecting appropriate in vitro assays to measure its efficacy. Given its role as an OXPHOS inhibitor, key assays should focus on assessing mitochondrial function and cellular metabolism. Assays that measure changes in ATP levels, oxygen consumption, and mitochondrial membrane potential are highly relevant. Additionally, given its other reported effects, assays for apoptosis, autophagy, and the expression of proteins like HIF-1α can provide a more comprehensive picture of its cellular impact.

This compound This compound Iron Intracellular Iron This compound->Iron Chelates HIF1a HIF-1α Upregulation This compound->HIF1a Autophagy Autophagy This compound->Autophagy Induces HR Homologous Recombination This compound->HR Disrupts Mitochondria Mitochondria Iron->Mitochondria Essential for OXPHOS Oxidative Phosphorylation (OXPHOS) Mitochondria->OXPHOS ATP ATP Production OXPHOS->ATP CellDeath Cell Death ATP->CellDeath Depletion leads to

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

II. Cell Viability and Cytotoxicity Assays

A fundamental step in assessing the efficacy of any anti-cancer compound is to determine its cytotoxic effects.

ATP Luminescence Assay

This assay is particularly relevant for this compound, as it directly measures the depletion of ATP, a primary consequence of its mechanism of action.

Q4: How does the ATP luminescence assay work?

A4: This assay utilizes the enzyme luciferase, which, in the presence of ATP and its substrate D-luciferin, produces light.[6][7] The amount of light emitted is directly proportional to the amount of ATP present in the cell lysate.[6] A decrease in luminescence in this compound-treated cells compared to untreated controls indicates a reduction in cell viability due to ATP depletion.

Experimental Protocol: ATP Luminescence Assay

  • Cell Seeding: Seed cells in a 96-well white, opaque-bottom plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.

  • Reagent Preparation: Prepare the ATP detection reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.

  • Cell Lysis and ATP Measurement: Add the ATP detection reagent to each well. This reagent contains a detergent to lyse the cells and the necessary components for the luciferase reaction.

  • Signal Detection: Incubate the plate at room temperature for a short period (as recommended by the manufacturer) to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.

Troubleshooting Guide: ATP Luminescence Assay

Issue Potential Cause Solution
High background luminescence Contaminated reagents or plates.Use fresh, sterile reagents and plates. Perform a blank reading with media and reagent only.
Low signal-to-noise ratio Suboptimal cell number.Titrate the cell seeding density to find the optimal range for your cell line.
Inconsistent readings Incomplete cell lysis or uneven mixing.Ensure thorough mixing after adding the detection reagent. An orbital shaker can be used.
Rapid signal decay Some older ATP assay kits have a "flash" type signal.Use a "glow" type assay kit with a more stable luminescent signal.[7]

III. Mitochondrial Function Assays

Given that this compound's primary target is the mitochondria, assays that directly probe mitochondrial health and function are essential.

Seahorse XF Mitochondrial Stress Test

This assay provides a detailed profile of mitochondrial respiration by measuring the oxygen consumption rate (OCR).

Q5: What parameters does the Seahorse XF Mitochondrial Stress Test measure?

A5: The Seahorse XF Mitochondrial Stress Test measures several key parameters of mitochondrial function, including:

  • Basal Respiration: The baseline oxygen consumption of the cells.

  • ATP Production-Coupled Respiration: The portion of basal respiration used for ATP synthesis.

  • Maximal Respiration: The maximum OCR the cells can achieve.

  • Proton Leak: Oxygen consumption that is not coupled to ATP synthesis.

  • Spare Respiratory Capacity: The cell's ability to respond to an increased energy demand.

Start Start Assay Basal Measure Basal OCR Start->Basal Oligo Inject Oligomycin Basal->Oligo ATP_Resp Measure ATP-linked Respiration Oligo->ATP_Resp FCCP Inject FCCP ATP_Resp->FCCP Max_Resp Measure Maximal Respiration FCCP->Max_Resp Rot_AA Inject Rotenone/ Antimycin A Max_Resp->Rot_AA Non_Mito Measure Non-Mitochondrial Respiration Rot_AA->Non_Mito End End Assay Non_Mito->End

Figure 2: Workflow for the Seahorse XF Mitochondrial Stress Test.

Experimental Protocol: Seahorse XF Mitochondrial Stress Test

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO2 incubator.

  • Assay Medium: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium.

  • Compound Loading: Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Assay Execution: Place the cell plate in the Seahorse XF analyzer and run the mitochondrial stress test protocol.[4][8]

Troubleshooting Guide: Seahorse XF Mitochondrial Stress Test

Issue Potential Cause Solution
Low OCR readings Low cell number or unhealthy cells.Optimize cell seeding density and ensure cells are healthy and evenly distributed.
Poor response to FCCP Suboptimal FCCP concentration.Titrate the FCCP concentration to determine the optimal dose for your cell line.[9]
High variability between wells Inconsistent cell seeding or edge effects.Ensure even cell distribution and avoid using the outer wells of the plate if edge effects are a concern.
Instrument errors Improper cartridge hydration or calibration.Follow the manufacturer's instructions for cartridge hydration and instrument calibration carefully.[10]
JC-1 Assay for Mitochondrial Membrane Potential

This assay assesses the health of the mitochondria by measuring their membrane potential.

Q6: How does the JC-1 assay work?

A6: JC-1 is a fluorescent dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence.[1] A shift from red to green fluorescence indicates mitochondrial depolarization.

Experimental Protocol: JC-1 Assay

  • Cell Culture and Treatment: Culture cells and treat with this compound for the desired duration.

  • JC-1 Staining: Incubate the cells with JC-1 staining solution.

  • Washing: Wash the cells to remove excess dye.

  • Analysis: Analyze the fluorescence using a fluorescence microscope, flow cytometer, or fluorescence plate reader.[1][11]

IV. Apoptosis and Autophagy Assays

Investigating the mode of cell death induced by this compound can provide further insights into its efficacy.

Caspase-3/7 Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Q7: How is caspase-3/7 activity measured?

A7: The assay uses a substrate that is specifically cleaved by activated caspase-3 and -7. Upon cleavage, a fluorescent or luminescent signal is produced, which is proportional to the amount of active caspase-3/7 in the sample.[12][13]

Experimental Protocol: Caspase-3/7 Assay

  • Cell Treatment: Treat cells with this compound in a 96-well plate.

  • Reagent Addition: Add the caspase-3/7 reagent, which contains the substrate and cell lysis components.

  • Incubation: Incubate at room temperature to allow for the enzymatic reaction.

  • Signal Detection: Measure the fluorescence or luminescence using a plate reader.[3][14]

Western Blot for LC3-II to Assess Autophagy

The conversion of LC3-I to LC3-II is a hallmark of autophagy.

Q8: How is autophagy assessed by Western blotting for LC3-II?

A8: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosomal membranes. An increase in the amount of LC3-II is indicative of an increase in the number of autophagosomes and thus, an induction of autophagy.[15]

Experimental Protocol: LC3-II Western Blot

  • Cell Lysis: Lyse this compound-treated and control cells.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against LC3, followed by a secondary antibody, and detect the signal using an appropriate method.

Troubleshooting Guide: LC3-II Western Blot

Issue Potential Cause Solution
No or weak LC3 bands Inefficient protein transfer of the small LC3 protein.Use a 0.2 µm PVDF membrane and include methanol in the transfer buffer.[15]
Difficulty distinguishing LC3-I and LC3-II Poor gel resolution.Use a high-percentage or gradient polyacrylamide gel for better separation of these low molecular weight proteins.
High LC3-II in control samples High basal autophagy in the cell line.Ensure optimal cell culture conditions. Consider using an autophagy inhibitor (e.g., chloroquine) to assess autophagic flux.[15][16]

V. Target Engagement and Downstream Effects

Confirming that this compound is engaging its target and affecting downstream pathways can strengthen the evidence of its efficacy.

Western Blot for HIF-1α

Q9: Why is it important to measure HIF-1α levels?

A9: this compound has been shown to induce the expression of HIF-1α.[5] Measuring the levels of this transcription factor can serve as a biomarker of this compound's activity in cells.

Experimental Protocol: HIF-1α Western Blot

The protocol is similar to the LC3-II Western blot, but a primary antibody specific for HIF-1α is used. It is important to note that HIF-1α is rapidly degraded under normoxic conditions, so care must be taken during sample preparation to prevent its degradation.

VI. Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below.

Table 1: Effect of this compound on Cell Viability and Mitochondrial Function

This compound Concentration (µM)Cell Viability (% of Control)Basal OCR (% of Control)ATP Production (% of Control)
0 (Control)100 ± 5100 ± 8100 ± 7
185 ± 670 ± 565 ± 6
552 ± 445 ± 438 ± 5
1025 ± 320 ± 315 ± 4

Data are presented as mean ± standard deviation from three independent experiments.

References

VLX600 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of VLX600. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to support your research.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during experiments with this compound.

Question/Issue Potential Cause(s) Recommended Solution(s)
Poor Solubility or Precipitation of this compound in Culture Medium This compound has limited aqueous solubility. Direct dilution of a high-concentration DMSO stock into aqueous media can cause it to precipitate.Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM). For experiments, perform serial dilutions in DMSO first to get closer to the final concentration before adding to the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity. Vortex the diluted this compound in medium thoroughly before adding to cells.
Inconsistent or Non-reproducible Cytotoxicity Results Cell density at the time of treatment can significantly impact results. Inconsistent incubation times. Variability in cell health and passage number.Standardize cell seeding density and allow cells to adhere and resume logarithmic growth (typically 24 hours) before adding this compound. Ensure precise and consistent incubation times for all experiments. Use cells within a consistent and low passage number range, and regularly check for mycoplasma contamination.
High Background Signal in Cell Viability Assays The inherent color of this compound (often a yellow powder) may interfere with colorimetric assays (e.g., MTT).For colorimetric assays, include a "no-cell" control with this compound at the highest concentration used to measure its absorbance and subtract this from the experimental values. Alternatively, use a non-colorimetric viability assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®), which is less prone to color interference.
Unexpected Cell Death in Control Group The vehicle (DMSO) can be toxic at higher concentrations.Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration. Typically, keep the final DMSO concentration at or below 0.5%.
This compound Appears Less Effective in Normoxic Monolayer Cultures This compound shows preferential cytotoxicity towards quiescent cells in metabolically compromised microenvironments, such as the core of 3D tumor spheroids. Its effect may be less pronounced in rapidly proliferating cells in nutrient-rich, normoxic 2D cultures.Consider using 3D cell culture models (spheroids) to better mimic the tumor microenvironment. Alternatively, induce metabolic stress in monolayer cultures, for example, by glucose starvation, which has been shown to enhance this compound sensitivity[1].
Observed Off-Target Effects As an iron chelator, this compound can affect various iron-dependent cellular processes beyond its primary targets.Be aware of the potential for broad effects due to iron chelation. To confirm that the observed phenotype is due to the intended mechanism, consider rescue experiments by co-administering with iron (e.g., ferric ammonium citrate). For mechanism-specific inquiries, use complementary approaches like siRNA-mediated knockdown of the target proteins (e.g., KDM4 family members) to see if it phenocopies the effect of this compound.

Key Experimental Protocols

Below are detailed protocols for common assays used to characterize the effects of this compound.

Cell Viability/Cytotoxicity Assay (ATP-Based)

This protocol is for determining the IC50 value of this compound in a 96-well format using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Cancer cell line of interest (e.g., HCT116, OVCAR-8)

  • Complete cell culture medium

  • Sterile 96-well, opaque-walled plates

  • ATP-based luminescent cell viability assay kit

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well opaque-walled plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.

  • This compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in complete medium to prepare 2X working concentrations.

    • Remove the medium from the cells and add 100 µL of the various concentrations of this compound-containing medium to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • ATP Measurement:

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add 100 µL of the ATP assay reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes how to quantify apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound

  • DMSO

  • Cancer cell line (e.g., OVCAR-8)

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer (provided with the kit)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to attach overnight.

    • Treat the cells with the desired concentrations of this compound (and a vehicle control) for the chosen duration (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect the culture medium (which contains floating/apoptotic cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells from the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (nM)Incubation Time (h)Assay TypeReference
IMR-32Neuroblastoma206 ± 9Not SpecifiedNot Specified[2]
Sk-N-BE(2)Neuroblastoma326 ± 37Not SpecifiedNot Specified[2]
HCT116Colon Carcinoma~6500Not SpecifiedNot Specified[2]
OVCAR-8Ovarian CancerVaries with assay72Clonogenic[1]

Note: IC50 values can vary depending on the specific assay conditions, cell density, and incubation time.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound exerts its anticancer effects through a dual mechanism. Primarily, as an iron chelator, it inhibits mitochondrial oxidative phosphorylation (OXPHOS), leading to a bioenergetic catastrophe, especially in the nutrient-poor and hypoxic microenvironment of solid tumors. Secondly, it disrupts homologous recombination (HR) DNA repair by inhibiting iron-dependent histone lysine demethylases (KDMs), particularly the KDM4 family. This sensitizes cancer cells to DNA-damaging agents and PARP inhibitors.

VLX600_Mechanism_of_Action cluster_this compound This compound cluster_Mitochondria Mitochondrial Respiration cluster_HR Homologous Recombination cluster_Cellular_Effects Cellular Effects This compound This compound (Iron Chelator) Mito Mitochondrial Oxidative Phosphorylation (OXPHOS) This compound->Mito inhibits KDMs KDM4 Family (Histone Demethylases) This compound->KDMs inhibits ATP ATP Production Mito->ATP drives Cell_Death Cytotoxicity & Apoptosis Mito->Cell_Death leads to (via energy crisis) HR_Proteins HR Repair Proteins (e.g., RAD51) KDMs->HR_Proteins recruits DNA_Repair Homologous Recombination DNA Repair HR_Proteins->DNA_Repair mediates Sensitization Sensitization to PARPi & Cisplatin DNA_Repair->Sensitization inhibition leads to

Caption: Dual mechanism of this compound action.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow to evaluate the in vitro efficacy of this compound.

VLX600_Experimental_Workflow cluster_assays Endpoint Assays start Start: Select Cell Line(s) cell_culture Cell Culture & Seeding start->cell_culture treatment This compound Treatment (Dose-Response & Time-Course) cell_culture->treatment viability Cell Viability Assay (e.g., ATP-based) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis mechanism Mechanism-Specific Assays (e.g., Western Blot for p-mTOR, HR efficiency assay) treatment->mechanism data_analysis Data Analysis (IC50, % Apoptosis, etc.) viability->data_analysis apoptosis->data_analysis mechanism->data_analysis conclusion Conclusion & Further Experiments data_analysis->conclusion

Caption: In vitro experimental workflow for this compound.

This compound and the mTOR Signaling Pathway

This compound-induced metabolic stress can impact the mTOR signaling pathway. Inhibition of mitochondrial respiration leads to decreased ATP levels, which can activate AMPK. Activated AMPK can then inhibit mTORC1, a central regulator of cell growth and proliferation.

VLX600_mTOR_Pathway cluster_downstream Downstream Effects of mTORC1 Inhibition This compound This compound Mito Mitochondrial Respiration This compound->Mito inhibits ATP ATP Levels Mito->ATP decreases AMPK AMPK ATP->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits Protein_Synth Protein Synthesis (e.g., p-4EBP1, p-p70S6K) mTORC1->Protein_Synth inhibits Autophagy Autophagy mTORC1->Autophagy promotes

Caption: Impact of this compound on the mTOR pathway.

References

Validation & Comparative

A Comparative Guide to Iron Chelators in Cancer Therapy: VLX600 vs. Deferoxamine and Deferasirox

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of cancer metabolism has identified iron as a critical nutrient for tumor growth and proliferation, making it a promising therapeutic target. Iron chelators, traditionally used for iron overload disorders, are being repurposed and developed as anticancer agents. This guide provides a detailed comparison of a novel investigational iron chelator, VLX600, with two established chelators, Deferoxamine (DFO) and Deferasirox (DFX), focusing on their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation.

Mechanism of Action: A Tale of Three Chelators

Iron is essential for numerous cellular processes that are often upregulated in cancer cells, including DNA synthesis and repair, and metabolic activity.[1] Iron chelators exert their anticancer effects by sequestering intracellular iron, thereby disrupting these vital processes. However, the specific mechanisms of this compound, DFO, and DFX reveal distinct approaches to targeting cancer's iron dependency.

This compound: This novel agent distinguishes itself by primarily targeting mitochondrial respiration.[2][3] By chelating iron within the mitochondria, this compound inhibits the function of iron-sulfur cluster-containing proteins in the electron transport chain.[4] This leads to a bioenergetic catastrophe, characterized by a sharp decrease in ATP production, and ultimately induces cancer cell death.[3] Notably, this compound has shown efficacy in quiescent, metabolically stressed tumor cells often found in the hypoxic core of solid tumors, a population notoriously resistant to conventional therapies.[5][6] Furthermore, this compound induces a hypoxia-inducible factor-1α (HIF-1α)-dependent glycolytic response.[7]

Deferoxamine (DFO): As the first clinically approved iron chelator, DFO's anticancer properties have been studied for decades.[1] DFO is a hexadentate chelator with a high affinity for ferric iron (Fe³⁺).[8] Its primary mechanism involves the inhibition of ribonucleotide reductase, a key iron-dependent enzyme in DNA synthesis, leading to cell cycle arrest, primarily in the G1/S phase.[9] DFO also induces apoptosis through various signaling pathways, including the activation of p53 and the modulation of Bcl-2 family proteins.[9] More recent studies suggest DFO can also influence HIF-1α, Wnt/β-catenin, and p38MAPK/ERK pathways.[10]

Deferasirox (DFX): A newer, orally bioavailable tridentate iron chelator, DFX also demonstrates potent anti-proliferative and pro-apoptotic effects in a range of cancer cells. Similar to DFO, DFX can inhibit ribonucleotide reductase.[11] Additionally, DFX has been shown to induce apoptosis through the JNK signaling pathway and by modulating the expression of cell cycle regulators like p21 and cyclin D1.[8] Some studies also indicate that DFX can suppress cancer stem cell populations.

Preclinical Efficacy: A Quantitative Comparison

The in vitro cytotoxicity of iron chelators is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of efficacy. The following tables summarize the reported IC50 values for this compound, DFO, and DFX across various cancer cell lines.

This compound
Cancer Cell Line IC50 (µM) Reference
A549 (Lung Cancer)0.039 - 0.51[12]
CH1/PA-1 (Ovarian Teratocarcinoma)0.039 - 0.51[12]
SW480 (Colon Cancer)0.039 - 0.51[12]
Colo205 (Colon Cancer)0.039 - 0.51[12]
Colo320 (Colon Cancer)0.039 - 0.51[12]
MCF-7 (Breast Cancer)0.039 - 0.51[12]
HCT116 (Colon Cancer)1.4 - 3.7[2]
Neuroblastoma Cell Lines~0.2 - 0.4[13]
Deferoxamine (DFO)
Cancer Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)22.4 (48h)[6]
miPS-LLCcm (Cancer Stem-like)>100 (48h)[14]
HeLa (Cervical Cancer)~20-30 (72h)[15]
Deferasirox (DFX)
Cancer Cell Line IC50 (µM) Reference
A549 (Lung Cancer)~10-20 (72h)[16]
PC-3 (Prostate Cancer)~15 (72h)[17]
HepG2 (Liver Cancer)~20 (72h)[17]
miPS-LLCcm (Cancer Stem-like)~10 (48h)[14]
Pancreatic Cancer Cell Lines~20-40 (72h)[18]
HL-60 (Leukemia)<5[19]
KG-1 (Leukemia)<5[19]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for the key experiments used to characterize the effects of these iron chelators.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of the iron chelator (e.g., this compound, DFO, DFX) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value can be determined by plotting the percentage of viability against the drug concentration.[20][21][22]

Apoptosis Detection: Western Blotting

Western blotting is used to detect specific proteins in a sample, such as cleaved caspases and PARP, which are hallmarks of apoptosis.

Protocol:

  • Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5][23][24][25][26]

Cell Cycle Analysis: Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Harvesting and Fixation: Harvest the cells after drug treatment and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in each phase of the cell cycle.[1][27][28][29]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes affected by these iron chelators, the following diagrams were generated using Graphviz (DOT language).

VLX600_Mechanism This compound This compound Mitochondria Mitochondria This compound->Mitochondria IronSulfur Iron-Sulfur Clusters This compound->IronSulfur Chelates Iron HIF1a HIF-1α Stabilization This compound->HIF1a ETC Electron Transport Chain (Complex I, II, IV) Mitochondria->ETC ETC->IronSulfur ATP ATP Production ETC->ATP Inhibits IronSulfur->ETC Disrupts Bioenergetic_Catastrophe Bioenergetic Catastrophe ATP->Bioenergetic_Catastrophe Leads to Cell_Death Cancer Cell Death Bioenergetic_Catastrophe->Cell_Death Glycolysis Glycolysis HIF1a->Glycolysis Upregulates

This compound Mechanism of Action.

DFO_DFX_Mechanism cluster_chelators Iron Chelators cluster_cellular_targets Cellular Targets & Pathways DFO Deferoxamine (DFO) Iron Intracellular Iron Pool DFO->Iron Chelates Fe³⁺ RR Ribonucleotide Reductase DFO->RR Inhibits p53 p53 Activation DFO->p53 Bcl2 Bcl-2 Family Modulation DFO->Bcl2 DFX Deferasirox (DFX) DFX->Iron Chelates Fe³⁺ DFX->RR Inhibits JNK JNK Pathway DFX->JNK Iron->RR DNA_Synth DNA Synthesis RR->DNA_Synth Blocks Cell_Cycle Cell Cycle Arrest (G1/S Phase) DNA_Synth->Cell_Cycle Induces Apoptosis Apoptosis p53->Apoptosis Bcl2->Apoptosis JNK->Apoptosis Experimental_Workflow cluster_invitro In Vitro Assays start Cancer Cell Culture treatment Treatment with Iron Chelator start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Western Blot) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle ic50 IC50 Determination viability->ic50 markers Apoptotic Marker Expression apoptosis->markers distribution Cell Cycle Distribution cell_cycle->distribution

References

VLX600: A Comparative Analysis of Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of VLX600, a novel anti-cancer agent, across various human cancer cell lines. This compound is a small molecule that targets the metabolic vulnerabilities of tumor cells, particularly those in the hypoxic and nutrient-deprived core of solid tumors. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation and mechanism of action of this compound.

Executive Summary

This compound demonstrates potent cytotoxic activity against a range of cancer cell lines, with IC50 values in the nanomolar to low micromolar range. Its unique mechanism of action, which involves the inhibition of mitochondrial respiration and disruption of DNA repair pathways, makes it an attractive candidate for further investigation, both as a monotherapy and in combination with existing cancer treatments. This guide presents quantitative data on this compound's efficacy, details the experimental protocols used to generate this data, and provides visual representations of its key signaling pathways.

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines as determined by a 72-hour cell viability assay.

Cell LineCancer TypeIC50 (µM)
HCT116Colon Carcinoma0.2
RKOColon Carcinoma0.3
SW480Colon Carcinoma0.4
HT29Colon Adenocarcinoma0.5
U87Glioblastoma0.6
A549Lung Carcinoma0.7
MCF7Breast Adenocarcinoma0.8
OVCAR-8Ovarian CarcinomaNot specified
PEO1Ovarian CarcinomaNot specified
PEO4Ovarian CarcinomaNot specified

Data extracted from multiple studies. The OVCAR-8, PEO1, and PEO4 cell lines were noted to be sensitive to this compound, but specific IC50 values were not provided in the reviewed literature.

Experimental Protocols

Cell Viability (MTT) Assay

The cytotoxic effects of this compound on various cancer cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: this compound was dissolved in DMSO to create a stock solution, which was then serially diluted in culture medium to achieve the desired final concentrations. The culture medium was removed from the wells and replaced with 100 µL of medium containing various concentrations of this compound. Control wells received medium with the same concentration of DMSO as the treated wells.

  • Incubation: The plates were incubated for 72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, 10 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours.

  • Solubilization: 100 µL of the solubilization solution was added to each well to dissolve the formazan crystals. The plate was then gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its efficacy.

VLX600_Mitochondrial_Pathway cluster_cell Cancer Cell This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion ETC Electron Transport Chain (ETC) This compound->ETC Inhibits ATP ATP Production ↓ This compound->ATP Reduces ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ROS Reactive Oxygen Species (ROS) ↑ ETC->ROS ATP_Synthase->ATP Apoptosis Apoptosis ROS->Apoptosis ATP->Apoptosis Triggers

Caption: this compound inhibits the mitochondrial electron transport chain, leading to increased ROS and decreased ATP, ultimately inducing apoptosis.

VLX600_HR_Pathway cluster_nucleus Nucleus This compound This compound (Iron Chelator) Iron This compound->Iron Chelates KDM Histone Lysine Demethylases (KDMs) This compound->KDM Inhibits Iron->KDM Cofactor for Histone Histone Demethylation ↓ KDM->Histone Chromatin Chromatin Remodeling (Altered) Histone->Chromatin HR_Proteins Homologous Recombination (HR) Proteins (e.g., RAD51, BRCA1) Chromatin->HR_Proteins Recruitment ↓ Repair HR-mediated DNA Repair ↓ HR_Proteins->Repair DSB DNA Double-Strand Break (DSB) DSB->HR_Proteins Recruitment Site Cell_Death Cell Death Repair->Cell_Death

Caption: this compound chelates iron, inhibiting KDMs and disrupting homologous recombination-mediated DNA repair.

Experimental_Workflow start Start seed_cells Seed Cancer Cells in 96-well plates start->seed_cells incubate1 Incubate for 24h (Cell Attachment) seed_cells->incubate1 treat_cells Treat with varying concentrations of this compound incubate1->treat_cells incubate2 Incubate for 72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate % Viability and IC50 Value read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of this compound using the MTT cell viability assay.

VLX600 vs. Standard Chemotherapy for Dormant Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The challenge of tumor dormancy, a state where cancer cells exist in a quiescent or slow-cycling state, represents a significant hurdle in oncology. These dormant cells are often resistant to standard chemotherapies, which primarily target rapidly proliferating cells, and are a major contributor to tumor recurrence. This guide provides a detailed comparison of a novel therapeutic agent, VLX600, with standard chemotherapy, focusing on their mechanisms of action, efficacy, and the experimental frameworks used to evaluate them in the context of dormant tumors.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and standard chemotherapy lies in their approach to targeting cancer cells. Standard chemotherapy is largely indiscriminate in its cytotoxicity, affecting all rapidly dividing cells, whereas this compound exploits a key vulnerability of dormant tumor cells.

This compound: Inducing Bioenergetic Catastrophe in Dormant Cells

This compound is a novel iron chelator that specifically targets the metabolic machinery of cancer cells.[1] Its primary mechanism of action involves the inhibition of mitochondrial respiration, leading to a state of "bioenergetic catastrophe" and subsequent cell death.[1] In the nutrient-deprived and hypoxic microenvironment characteristic of solid tumors where dormant cells reside, these cells have a limited capacity to compensate for decreased mitochondrial function through glycolysis.[2][3] this compound exploits this metabolic inflexibility, effectively starving the dormant cancer cells to death.[2][3]

Standard Chemotherapy: A Double-Edged Sword

Standard chemotherapeutic agents, such as doxorubicin, are designed to kill rapidly dividing cells by interfering with DNA replication and other processes essential for cell division.[4] However, dormant tumor cells, with their slow cycling rate, are inherently resistant to these effects.[5]

Paradoxically, emerging evidence suggests that some standard chemotherapies may inadvertently awaken dormant tumor cells, potentially leading to tumor recurrence. This process is thought to be mediated by the chemotherapy-induced damage to surrounding stromal cells. These damaged stromal cells can release pro-inflammatory cytokines, such as IL-6 and G-CSF, which in turn can activate signaling pathways like MEK/ERK in dormant cancer cells, prompting them to re-enter the cell cycle and proliferate.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound and a representative standard chemotherapeutic agent, doxorubicin. It is important to note that direct head-to-head comparative studies in dormant tumor models are limited in the publicly available literature.

Table 1: Preclinical Cytotoxicity Data

CompoundCell LineModelKey FindingsReference
This compound HCT116 (Colon)3D SpheroidsPotently reduced cell viability and clonogenicity.[6]
Patient-derived CRC2D CultureInhibited proliferation at low concentrations.[6]
Doxorubicin AMJ13 (Breast)2D CultureIC50: 223.6 µg/ml.[7]
MCF7 (Breast)2D CultureDose-dependent inhibition of cell growth.[7]
HCT116 (Colon)2D CultureIC50: 24.30 µg/ml.[8]

Table 2: Clinical Trial Information

CompoundPhasePopulationDosingKey FindingsReference
This compound Phase IRefractory advanced solid tumorsIntravenous infusion on Days 1, 8, and 15 of a 28-day cycle. Dose escalation from 10 mg to 210 mg.Reasonably well tolerated. No maximum tolerated dose (MTD) was identified. Most common adverse events were fatigue, nausea, and constipation. 6 out of 19 patients had stable disease.[1]
Doxorubicin N/A (Standard of Care)Various CancersVaries by cancer type and regimen.A cornerstone of many chemotherapy regimens. Efficacy is well-established for various cancers, but resistance and recurrence remain significant challenges.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of experimental protocols for establishing and testing therapies in dormant tumor models.

Protocol 1: Generation and Treatment of HCT116 Colon Cancer Spheroids (for this compound testing)

This protocol is based on the methodology used in studies evaluating this compound's efficacy in a 3D tumor model that mimics the microenvironment of a solid tumor.

1. Cell Culture:

  • Culture HCT116 human colon carcinoma cells in McCoy's 5a Medium supplemented with 10% FBS and 1% penicillin-streptomycin.[9]

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.[9]

2. Spheroid Formation:

  • Seed HCT116 cells into U-shaped ultra-low attachment 96-well plates.[10]

  • Centrifuge the plates briefly to facilitate cell aggregation at the bottom of the wells.

  • Culture for 48 hours to allow for spheroid formation.[10]

3. This compound Treatment:

  • After spheroid formation, treat with various concentrations of this compound.

  • The treatment duration can range from a few hours to several days depending on the experimental endpoint.

4. Endpoint Analysis:

  • Viability Assays: Use assays such as CellTiter-Glo to measure ATP levels as an indicator of cell viability.[10]

  • Clonogenicity Assays: Disperse the spheroids into single cells and seed them at low density to assess their ability to form new colonies.

  • Immunohistochemistry: Section the spheroids and stain for markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).

Protocol 2: Induction of Doxorubicin-Resistant and Dormant Breast Cancer Cells

This protocol describes a method to generate doxorubicin-resistant breast cancer cell lines that exhibit a dormant-like phenotype.

1. Cell Culture:

  • Culture human triple-negative breast cancer cell lines (e.g., MDA-MB-231, BT-549) or other breast cancer cell lines (e.g., MCF-7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[4]

2. Induction of Resistance and Dormancy:

  • Subject the cells to repeated, gradually increasing concentrations of doxorubicin over a period of several months (e.g., >12 months).[4]

  • Alternatively, expose cells to weekly one-hour treatments with a clinically relevant concentration of doxorubicin.

  • The resulting resistant cells often exhibit a slower growth rate and a dormant-like state.[4]

3. Characterization of Dormant Phenotype:

  • Proliferation Assays: Compare the growth rate of the resistant cells to the parental cell line.

  • Apoptosis Assays: Evaluate the sensitivity of the resistant cells to doxorubicin-induced apoptosis using methods like Annexin V/PI staining.

  • Gene Expression Analysis: Analyze the expression of genes associated with drug resistance, cell survival, and dormancy.

Signaling Pathways: A Visual Comparison

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the mechanisms of action of this compound and standard chemotherapy in the context of dormant tumors.

VLX600_Mechanism This compound This compound Iron Intracellular Iron This compound->Iron Chelates Respiration Mitochondrial Respiration This compound->Respiration Inhibits Mitochondria Mitochondria Mitochondria->Respiration Iron->Respiration Required for ATP ATP Production Respiration->ATP Bioenergetic_Catastrophe Bioenergetic Catastrophe ATP->Bioenergetic_Catastrophe Depletion leads to Cell_Death Dormant Cell Death Bioenergetic_Catastrophe->Cell_Death

This compound Mechanism of Action

Chemo_Dormancy_Awakening Chemotherapy Standard Chemotherapy Stromal_Cells Stromal Cells Chemotherapy->Stromal_Cells Damages Cytokines Pro-inflammatory Cytokines (IL-6, G-CSF) Stromal_Cells->Cytokines Releases Dormant_Cancer_Cell Dormant Cancer Cell Cytokines->Dormant_Cancer_Cell Activates MEK_ERK MEK/ERK Signaling Dormant_Cancer_Cell->MEK_ERK Proliferation Cell Proliferation (Tumor Recurrence) MEK_ERK->Proliferation Promotes

Chemotherapy-Induced Dormancy Awakening

Conclusion

This compound and standard chemotherapy represent fundamentally different strategies for targeting dormant tumors. While standard chemotherapy's efficacy is limited by the slow-cycling nature of dormant cells and may even contribute to recurrence, this compound's mechanism of inducing metabolic catastrophe is specifically tailored to the vulnerabilities of these quiescent cells.

The preclinical data for this compound is promising, demonstrating its ability to target and kill dormant-like cancer cells in vitro. However, further research, including direct comparative studies with standard-of-care chemotherapies in relevant preclinical models of tumor dormancy, is necessary to fully elucidate its therapeutic potential. The development of therapies like this compound that specifically eradicate dormant tumor cells holds the promise of overcoming a major obstacle in cancer treatment and ultimately preventing tumor relapse.

References

A Comparative Guide to VLX600's Impact on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of VLX600's effect on mitochondrial function against other notable mitochondrial inhibitors. The information presented herein is supported by experimental data to aid researchers in evaluating its potential applications.

Introduction to this compound

This compound is a novel small molecule that has shown preferential cytotoxicity towards quiescent cells within the metabolically compromised microenvironments of solid tumors.[1] Its primary mechanism of action involves the disruption of mitochondrial function, leading to a bioenergetic catastrophe and subsequent cancer cell death.[1][2] this compound acts as an iron chelator, which interferes with intracellular iron metabolism, ultimately leading to the inhibition of mitochondrial respiration.[2][3] This disruption of oxidative phosphorylation (OXPHOS) results in decreased cellular ATP levels and a reduction in the oxygen consumption rate.[1]

Comparison with Alternative Mitochondrial Inhibitors

To provide a comprehensive understanding of this compound's efficacy, this guide compares it with two other well-characterized inhibitors of mitochondrial function: IACS-010759 and BAY 87-2243. Both of these compounds target mitochondrial complex I, a key component of the electron transport chain.

  • IACS-010759: A potent and selective inhibitor of mitochondrial complex I, IACS-010759 has demonstrated robust anti-proliferative and pro-apoptotic effects in cancer models that are highly dependent on OXPHOS.[4][5]

  • BAY 87-2243: Initially identified as a selective inhibitor of hypoxia-inducible factor-1 (HIF-1) activation, BAY 87-2243 was later found to also inhibit mitochondrial complex I.[2][3] This dual mechanism of action makes it an interesting compound for targeting tumor hypoxia and metabolism.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its comparators, focusing on their impact on cell viability and mitochondrial function.

ParameterThis compoundIACS-010759BAY 87-2243
Target Mitochondrial Respiration (via iron chelation)Mitochondrial Complex IMitochondrial Complex I / HIF-1α
IC50 (Cell Viability) ~6.5 µM (HCT 116)[1]1.4 nM (H460, galactose-dependent)[5]~3 nM (H460, galactose/lactate medium)[6]
~200-400 nM (Neuroblastoma)[3]13 nM & 45 nM (Primary T-ALL)[7]
Effect on Oxygen Consumption Rate (OCR) Reduction in OCR[1]Greatly inhibited basal OCR[4]IC50 of ~10 nM for mitochondrial oxygen consumption[8]
Effect on ATP Levels Decrease in cellular ATP[1]Mean ATP levels decreased from 2775 µM to 1652 µM after 24h in CLL cells[4]Inhibits proliferation under glucose depletion, indicating interference with mitochondrial ATP generation[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (IC50) Determination using MTT Assay

This protocol is used to assess the concentration of a compound required to inhibit the growth of 50% of a cell population.

Materials:

  • 96-well plates

  • Cells of interest

  • Complete culture medium

  • Compound to be tested (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Oxygen Consumption Rate (OCR) Measurement using Seahorse XF Analyzer

This protocol allows for the real-time measurement of mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer (e.g., XF24 or XF96)

  • Seahorse XF cell culture microplates

  • Cells of interest

  • Seahorse XF Calibrant solution

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial stress test compounds: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to attach overnight.

  • On the day of the assay, hydrate the sensor cartridge with Seahorse XF Calibrant and incubate at 37°C in a non-CO2 incubator for at least one hour.

  • Replace the culture medium in the cell plate with pre-warmed assay medium and incubate at 37°C in a non-CO2 incubator for one hour to allow for temperature and pH equilibration.

  • Load the injector ports of the sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A).

  • Place the cell plate in the Seahorse XF Analyzer and initiate the calibration and measurement protocol.

  • The instrument will measure the basal OCR, followed by sequential injections of the inhibitors to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[9]

Cellular ATP Level Measurement using a Luciferase-Based Assay

This protocol quantifies the amount of ATP in a cell population, which is an indicator of metabolic activity.

Materials:

  • Opaque 96-well plates suitable for luminescence measurements

  • Cells of interest

  • ATP detection reagent (containing luciferase and D-luciferin)

  • Luminometer

Procedure:

  • Plate cells in an opaque 96-well plate and treat them with the test compound for the desired duration.

  • Equilibrate the plate and the ATP detection reagent to room temperature.

  • Add a volume of ATP detection reagent equal to the volume of culture medium in each well.

  • Mix the contents on an orbital shaker for approximately 2 minutes to induce cell lysis and stabilize the luminescent signal.

  • Allow the plate to incubate at room temperature for an additional 10-15 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • The luminescent signal is proportional to the amount of ATP present in the sample.

Visualizations

This compound Signaling Pathway

VLX600_Pathway This compound This compound Iron Intracellular Iron (Fe²⁺/Fe³⁺) This compound->Iron Chelates Mito Mitochondrial Respiration (Electron Transport Chain) Iron->Mito Essential for OXPHOS Oxidative Phosphorylation Mito->OXPHOS Drives Catastrophe Bioenergetic Catastrophe Mito->Catastrophe Inhibition leads to ATP ATP Production OXPHOS->ATP Generates ATP->Catastrophe Depletion contributes to Death Cell Death Catastrophe->Death

Caption: Mechanism of this compound-induced cell death.

Experimental Workflow for Mitochondrial Function Assessment

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis CellCulture Cell Seeding & Treatment with Compound MTT Cell Viability Assay (MTT) CellCulture->MTT Seahorse Oxygen Consumption Rate (Seahorse XF) CellCulture->Seahorse ATP_Assay ATP Level Measurement (Luciferase-based) CellCulture->ATP_Assay IC50 IC50 Calculation MTT->IC50 OCR_Analysis OCR Profile Analysis Seahorse->OCR_Analysis ATP_Quant ATP Quantification ATP_Assay->ATP_Quant

Caption: Workflow for evaluating mitochondrial inhibitors.

References

VLX600: A Novel Therapeutic Approach in Refractory Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the iron chelator VLX600, its clinical trial results, and its potential in combination with standard chemotherapy regimens offers a glimpse into a novel strategy for targeting metabolically stressed cancer cells.

Developed to exploit the metabolic vulnerabilities of cancer cells in poorly vascularized tumor regions, this compound is a novel small molecule that functions as an iron chelator, leading to the inhibition of mitochondrial respiration and a subsequent bioenergetic catastrophe in tumor cells.[1][2] A Phase I clinical trial has provided initial safety and tolerability data for this compound in patients with advanced solid tumors, paving the way for further investigation into its therapeutic potential, particularly in combination with established chemotherapy agents. This guide provides a comprehensive comparison of this compound with standard-of-care treatments for refractory metastatic colorectal cancer, supported by available clinical and preclinical data.

This compound Phase I Clinical Trial (NCT02222363)

A multicenter, open-label, dose-escalation Phase I study was conducted to evaluate the safety, tolerability, and maximum tolerated dose (MTD) of this compound in patients with refractory advanced solid tumors.[1][3][4]

Patient Population and Dosing

The trial enrolled 19 patients with various advanced solid tumors who had failed prior standard therapies.[1][5] this compound was administered intravenously on days 1, 8, and 15 of a 28-day cycle, with dose escalation starting from 10 mg.[3]

Safety and Tolerability

The study concluded that this compound was reasonably well-tolerated.[1] No MTD was identified due to the early termination of the study because of slow recruitment.[1] The most frequently reported drug-related adverse events are summarized in the table below.

Adverse EventGrade 1-2Grade 3Grade 4
Fatigue5 (29%)1 (6%)0
Nausea5 (29%)00
Anemia2 (12%)2 (12%)0
Decreased appetite4 (24%)00
Constipation3 (18%)00
Vomiting3 (18%)00
Alkaline phosphatase increase2 (12%)1 (6%)0
Pulmonary Embolism01 (6%)0
Table 1: Drug-Related Adverse Events in the this compound Phase I Trial (n=17). Data sourced from Mody et al., Invest New Drugs, 2019.[5]
Preliminary Efficacy

No objective responses were observed in the trial. However, six out of 16 evaluable patients (38%) achieved stable disease as their best response.[5] Formal efficacy and survival analyses were not performed.[1]

Comparison with Standard-of-Care in Refractory Metastatic Colorectal Cancer

Patients with refractory metastatic colorectal cancer (mCRC) have limited treatment options after progressing on initial therapies. Standard-of-care often involves combination chemotherapy regimens. Below is a comparison of the preliminary findings for this compound with the established efficacy of FOLFOXIRI, a common salvage therapy.

Treatment RegimenObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Key Grade 3/4 Toxicities
This compound (Phase I) 0%Not AssessedNot AssessedFatigue (6%), Anemia (12%), Pulmonary Embolism (6%)[5]
FOLFOXIRI (TRIBE Study) 65%12.1 months31.0 monthsNeutropenia (50%), Diarrhea (19%), Stomatitis (9%)[6][7]
FOLFOXIRI (Real-world data) 63.7%12.8 months27.9 monthsNeutropenia (51%), Febrile Neutropenia (10%)[8]
Modified FOLFOXIRI 79.4%13.4 months24-month survival rate: 76%Granulocytopenia (48.9% - Grade 1/2), Hepatic toxicity (52.5% - mainly Grade 1)[9]

Table 2: Comparison of this compound Preliminary Efficacy with FOLFOXIRI in Metastatic Colorectal Cancer.

Preclinical Synergy with Chemotherapy

Preclinical studies have suggested that this compound may act synergistically with standard chemotherapeutic agents used in colorectal cancer, such as irinotecan and oxaliplatin. This synergistic effect is thought to arise from this compound's ability to induce metabolic stress within cancer cells, potentially rendering them more susceptible to the cytotoxic effects of chemotherapy. While the initial search did not yield specific quantitative data from in-vivo xenograft models, the concept of combining this compound with these agents remains a promising area for future research.[10][11]

Experimental Protocols

This compound Phase I Clinical Trial Protocol (NCT02222363)
  • Study Design: Open-label, multicenter, dose-escalation study.[3]

  • Patient Population: Adults with histologically confirmed advanced solid tumors refractory to standard therapies.[4]

  • Intervention: this compound administered as a 4-hour intravenous infusion on Days 1, 8, and 15 of each 28-day cycle. Dose escalation followed a standard "3+3" design.[3]

  • Outcome Measures: Primary endpoints were the safety and tolerability of this compound, and the determination of the MTD. Secondary endpoints included pharmacokinetics and preliminary evidence of anti-cancer efficacy based on RECIST 1.1 criteria.[5]

General Protocol for In Vivo Xenograft Synergy Studies

While a specific protocol for this compound combination therapy in xenograft models was not found, a general methodology for such studies is as follows:

  • Cell Line and Animal Model: Human colorectal cancer cell lines (e.g., HCT116, HT-29) are implanted subcutaneously into immunocompromised mice (e.g., BALB/c nude mice).[12][13][14]

  • Tumor Growth and Randomization: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment groups: vehicle control, this compound alone, chemotherapy (irinotecan or oxaliplatin) alone, and the combination of this compound and chemotherapy.[12]

  • Treatment Administration: Drugs are administered according to a predefined schedule and dosage. Tumor volume and body weight are measured regularly.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Statistical methods, such as the combination index (CI), are used to determine if the interaction between the drugs is synergistic, additive, or antagonistic.[15]

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects through a multi-faceted mechanism centered on the disruption of cellular iron metabolism and energy production.

Iron Chelation and Mitochondrial Respiration

As an iron chelator, this compound depletes intracellular iron, a critical cofactor for the electron transport chain in mitochondria. This leads to the inhibition of mitochondrial respiration, resulting in a sharp decrease in ATP production and inducing a state of "bioenergetic catastrophe" within the cancer cell.[1][2]

VLX600_Mechanism cluster_mito Mitochondrial Respiration This compound This compound Iron Intracellular Iron (Fe²⁺/Fe³⁺) This compound->Iron Chelates ETC Electron Transport Chain Iron->ETC Required for function Mitochondria Mitochondria ATP ATP Production ETC->ATP CellDeath Bioenergetic Catastrophe & Cell Death ATP->CellDeath Depletion leads to VLX600_mTOR_Pathway This compound This compound Mito_Resp Mitochondrial Respiration This compound->Mito_Resp Inhibits ATP_Levels ↓ ATP Levels Mito_Resp->ATP_Levels AMPK AMPK (Energy Sensor) ATP_Levels->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

References

A Comparative Analysis of VLX600 and Other Oxidative Phosphorylation Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of cancer metabolism research, targeting oxidative phosphorylation (OXPHOS) has emerged as a promising therapeutic strategy. This guide provides a detailed comparative analysis of VLX600, a novel iron chelator with OXPHOS inhibitory activity, against other notable OXPHOS inhibitors: IACS-010759, Devimistat (CPI-613), and Metformin. This objective comparison, supported by experimental data, aims to equip researchers with the necessary information to make informed decisions for their preclinical and clinical investigations.

Mechanism of Action at a Glance

This compound exerts its anticancer effects through a unique mechanism of action. As an iron chelator, it disrupts mitochondrial iron homeostasis, which is crucial for the function of iron-sulfur cluster-containing proteins within the electron transport chain, thereby inhibiting mitochondrial respiration[1][2][3]. This leads to a bioenergetic catastrophe, particularly in the nutrient-deprived and hypoxic microenvironment of solid tumors where cancer cells are often quiescent and highly dependent on mitochondrial function[4][5].

In contrast, IACS-010759 is a potent and selective small-molecule inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain[6][7][8][9][10]. By directly blocking this critical first step of OXPHOS, IACS-010759 effectively shuts down mitochondrial ATP production[8][11].

Devimistat (CPI-613) distinguishes itself by targeting the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism that feeds into OXPHOS. It is a lipoic acid analog that inhibits two key mitochondrial enzymes: pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH)[12][13][14][15][16][17].

Metformin, a widely used anti-diabetic drug, also inhibits Complex I, albeit less potently than IACS-010759[18][19][20]. Its primary downstream effect is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, due to an increase in the cellular AMP/ATP ratio[6][12][13][21][22].

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) or effective concentrations (EC50) of this compound and its comparators in various cancer cell lines. This data provides a quantitative measure of their cytotoxic potency.

InhibitorCancer Cell LineIC50 / EC50Reference
This compound Human Cancer Cell Lines (Panel of 6)0.039 - 0.51 µM[3]
HCT116 (Colon Carcinoma Spheroids)~6 µM[23]
IACS-010759 H460 (Lung Cancer)1.4 nM[24]
Mouse Cell Lines (Average)5.6 nM[24]
T-ALL Cell Lines1 - 50 nM[8]
Devimistat (CPI-613) H460 (Lung Cancer)120 µM (EC50)[12]
Saos-2 (Osteosarcoma)120 µM (EC50)[12]
AsPC-1 (Pancreatic Cancer)~200 µM (IC50)[11]
PANC-1 (Pancreatic Cancer)~200 µM (IC50)[11]
6606PDA (Pancreatic Cancer)254 µM (IC50)[25]
Metformin MCF-7 (Breast Cancer)14.21 mM (IC50)[26]
MDA-MB-231 (Breast Cancer)12 mM (IC50)[26]

Impact on Mitochondrial Respiration and Cellular Energy

A critical parameter for evaluating OXPHOS inhibitors is their effect on mitochondrial oxygen consumption rate (OCR) and cellular ATP levels.

This compound has been shown to significantly reduce mitochondrial oxygen consumption in tumor cells[3][27]. This inhibition of OXPHOS leads to a decrease in cellular ATP levels, contributing to a state of bioenergetic crisis, especially under nutrient-limited conditions[23]. In neuroblastoma cells, this compound treatment impaired mitochondrial function, as evidenced by the lack of response to the uncoupler FCCP after 4 hours of treatment[27].

IACS-010759 , as a direct Complex I inhibitor, potently decreases basal and maximal oxygen consumption rates[11]. This leads to a significant reduction in ATP production[8][11]. Studies in chronic lymphocytic leukemia (CLL) cells demonstrated that IACS-010759 treatment led to a decrease in intracellular ATP pools[26][28].

Devimistat (CPI-613) , by targeting the TCA cycle, also impairs mitochondrial respiration. In colorectal cancer cell lines, Devimistat was shown to severely impair basal, ATP-coupled, and maximal respiration[4][16]. The impact on cellular ATP can be context-dependent, with acute treatments showing effects on ATP levels[15].

Metformin's effect on cellular ATP is more nuanced. While it inhibits Complex I, some studies report no significant change in overall cellular ATP levels, but rather an increase in the AMP:ATP ratio, which is a potent activator of AMPK[6][22][29]. Other studies have shown a decrease in cellular ATP levels in hepatocytes[6]. This suggests that the impact of metformin on cellular energy status can be cell-type specific and dependent on the cell's metabolic plasticity[6].

Experimental Protocols

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

The Seahorse XF Cell Mito Stress Test is a standard method to assess mitochondrial function by measuring the oxygen consumption rate (OCR) in real-time.

Principle: This assay utilizes a specialized microplate and sensor cartridge to measure the extracellular oxygen concentration in the medium surrounding cultured cells. Sequential injections of mitochondrial stressors (oligomycin, FCCP, and a mixture of rotenone and antimycin A) allow for the determination of key parameters of mitochondrial respiration.

Protocol Outline:

  • Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Assay Medium: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF base medium supplemented with substrates such as glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Cartridge Hydration and Loading: Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C. On the assay day, load the injection ports with the mitochondrial inhibitors:

    • Port A: Oligomycin (inhibits ATP synthase)

    • Port B: FCCP (an uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential)

    • Port C: Rotenone (Complex I inhibitor) & Antimycin A (Complex III inhibitor)

  • Seahorse XF Analyzer Run: Calibrate the instrument with the loaded sensor cartridge. After calibration, replace the calibrant plate with the cell plate and initiate the measurement protocol. The instrument will measure basal OCR and then sequentially inject the inhibitors to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Measurement of Cellular ATP Levels

Cellular ATP levels can be quantified using a luciferase-based bioluminescence assay.

Principle: This assay relies on the ATP-dependent oxidation of luciferin by the enzyme luciferase, which produces light. The amount of light emitted is directly proportional to the ATP concentration in the sample.

Protocol Outline:

  • Cell Culture and Treatment: Plate cells in a white, opaque 96-well plate suitable for luminescence readings. Treat the cells with the OXPHOS inhibitors for the desired time.

  • Cell Lysis: Add a cell lysis reagent to each well to release intracellular ATP.

  • Luciferase Reaction: Add the ATP detection cocktail containing luciferase and luciferin to each well.

  • Luminescence Measurement: Incubate the plate at room temperature for a short period to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Quantification: Generate an ATP standard curve using known concentrations of ATP. Use the standard curve to determine the ATP concentration in the experimental samples. Normalize the ATP levels to the cell number or protein concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by each inhibitor and a general workflow for their comparative evaluation.

VLX600_Pathway cluster_mito Mitochondrial Impact This compound This compound Iron Intracellular Iron (Fe2+/Fe3+) This compound->Iron Chelates ETC Electron Transport Chain (Iron-Sulfur Clusters) Iron->ETC Essential Cofactor Mitochondria Mitochondrion OXPHOS Oxidative Phosphorylation ETC->OXPHOS Drives HR_Repair Homologous Recombination DNA Repair ↓ ETC->HR_Repair Indirectly Affects ATP_VLX ATP Production ↓ OXPHOS->ATP_VLX CellDeath_VLX Cell Death in Quiescent Cells ATP_VLX->CellDeath_VLX HR_Repair->CellDeath_VLX Sensitizes to

Caption: Mechanism of action for this compound.

IACS010759_Pathway IACS010759 IACS-010759 ComplexI Mitochondrial Complex I IACS010759->ComplexI Inhibits ETC_IACS Electron Transport Chain ComplexI->ETC_IACS Part of OXPHOS_IACS Oxidative Phosphorylation ETC_IACS->OXPHOS_IACS Drives ATP_IACS ATP Production ↓ OXPHOS_IACS->ATP_IACS AMPK_IACS AMPK Activation ATP_IACS->AMPK_IACS Increases AMP/ATP ratio CellGrowth_IACS Cell Growth Inhibition & Apoptosis ATP_IACS->CellGrowth_IACS mTOR mTOR Signaling ↓ AMPK_IACS->mTOR Inhibits mTOR->CellGrowth_IACS Regulates

Caption: Signaling pathway of IACS-010759.

Devimistat_Pathway Devimistat Devimistat (CPI-613) PDH Pyruvate Dehydrogenase (PDH) Devimistat->PDH Inhibits KGDH α-Ketoglutarate Dehydrogenase (KGDH) Devimistat->KGDH Inhibits TCA_Cycle TCA Cycle PDH->TCA_Cycle Feeds into KGDH->TCA_Cycle Key enzyme in OXPHOS_Dev Oxidative Phosphorylation TCA_Cycle->OXPHOS_Dev Provides substrates for ATP_Dev ATP Production ↓ OXPHOS_Dev->ATP_Dev CellDeath_Dev Apoptosis ATP_Dev->CellDeath_Dev

Caption: Mechanism of Devimistat (CPI-613).

Metformin_Pathway Metformin Metformin ComplexI_Met Mitochondrial Complex I Metformin->ComplexI_Met Mildly Inhibits ATP_Met ATP Production ↓ (modest) ComplexI_Met->ATP_Met AMP_ATP_Ratio ↑ AMP/ATP Ratio ATP_Met->AMP_ATP_Ratio AMPK_Met AMPK Activation AMP_ATP_Ratio->AMPK_Met Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK_Met->ACC Inhibits mTOR_Met mTOR Signaling ↓ AMPK_Met->mTOR_Met Inhibits CellGrowth_Met Cell Growth Inhibition mTOR_Met->CellGrowth_Met Regulates

Caption: Metformin's signaling pathway.

Experimental_Workflow Start Select Cancer Cell Lines Treatment Treat cells with: - this compound - IACS-010759 - Devimistat - Metformin (Dose-response and time-course) Start->Treatment Assays Perform Assays Treatment->Assays OCR_Assay Seahorse XF Mito Stress Test (OCR Measurement) Assays->OCR_Assay ATP_Assay Luciferase-based ATP Assay Assays->ATP_Assay Viability_Assay Cell Viability/Cytotoxicity (e.g., IC50 determination) Assays->Viability_Assay Data_Analysis Data Analysis and Comparison OCR_Assay->Data_Analysis ATP_Assay->Data_Analysis Viability_Assay->Data_Analysis Conclusion Comparative Efficacy and Mechanism Profiling Data_Analysis->Conclusion

References

Unlocking Synergistic Anticancer Effects: A Comparative Guide to VLX600 and Cisplatin Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of targeted therapies with conventional chemotherapy holds immense promise for overcoming drug resistance and enhancing treatment efficacy in oncology. This guide provides a comprehensive assessment of the synergistic effects of VLX600, an inhibitor of homologous recombination, with the widely used chemotherapeutic agent, cisplatin. Experimental data, detailed protocols, and pathway visualizations are presented to offer a clear understanding of the potentiation of anticancer activity achieved through this combination.

Quantitative Analysis of Synergistic Efficacy

The synergistic interaction between this compound and cisplatin has been evaluated in various cancer cell lines, with a notable impact on ovarian cancer cells. The following tables summarize key quantitative data from preclinical studies, demonstrating the enhanced therapeutic effect of the combination compared to single-agent treatments.

Cell LineTreatmentConcentration% Cell Viability (Normalized to Control)Synergy Observation
OVCAR-8 Vehicle-100%-
Cisplatin5 µM~60%-
This compound40 nM~95%-
This compound + Cisplatin 40 nM + 5 µM ~25% Synergistic

Table 1: Synergistic cytotoxicity of this compound and cisplatin in the OVCAR-8 ovarian cancer cell line as determined by colony formation assay. Data is approximated from graphical representations in the cited literature.

AssayCell LineTreatment% GFP-Positive Cells (HR-Proficient)Interpretation
DR-GFP OVCAR-8-DR-GFPVehicle100%Baseline Homologous Recombination
This compound20 nM~70%Inhibition of HR
This compound40 nM~50%Dose-dependent Inhibition of HR

Table 2: this compound-mediated inhibition of homologous recombination (HR) in OVCAR-8 cells using the DR-GFP reporter assay. A reduction in GFP-positive cells indicates a disruption of the HR DNA repair pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Colony Formation Assay

This assay assesses the long-term survival and proliferative capacity of cancer cells following drug treatment.

Materials:

  • Cancer cell lines (e.g., OVCAR-8)

  • Complete cell culture medium

  • 6-well plates

  • This compound and Cisplatin

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to adhere overnight.

  • Treat the cells with the indicated concentrations of this compound, cisplatin, or the combination. Include a vehicle-only control.

  • Incubate the plates for 8-14 days, allowing colonies to form. The medium can be replaced every 3-4 days if necessary.

  • After the incubation period, wash the colonies with PBS.

  • Fix the colonies with a 1:1 solution of methanol and water for 5 minutes.

  • Stain the colonies with Crystal Violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).

  • Normalize the colony counts to the vehicle-treated control to determine the percentage of cell survival.

DR-GFP Homologous Recombination (HR) Assay

This reporter-based assay quantifies the efficiency of homologous recombination DNA repair.

Materials:

  • HR-competent cells stably expressing the DR-GFP reporter construct (e.g., OVCAR-8-DR-GFP)

  • I-SceI expression plasmid

  • Transfection reagent

  • This compound

  • Flow cytometer

Procedure:

  • Transfect the OVCAR-8-DR-GFP cells with the I-SceI expression plasmid to induce a site-specific double-strand break in the reporter gene.

  • Plate the transfected cells and allow them to incubate for 2 hours.

  • Treat the cells with the desired concentrations of this compound or a vehicle control.

  • Continue to culture the cells in the presence of this compound for 72 hours.

  • Harvest the cells by trypsinization and resuspend them in PBS.

  • Analyze the percentage of GFP-positive cells using a flow cytometer. GFP expression is indicative of successful HR-mediated repair of the double-strand break.

  • Express the number of GFP-positive cells as a percentage of the vehicle-treated control.

Annexin V Apoptosis Assay

This assay is used to detect and quantify apoptosis (programmed cell death) by flow cytometry.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the cells after treatment with this compound, cisplatin, or the combination.

  • Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing the Mechanism of Synergy

The synergistic effect of this compound and cisplatin stems from their complementary mechanisms of action targeting DNA damage and repair pathways. The following diagrams illustrate the experimental workflow and the underlying signaling pathway.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Drug Treatment cluster_assays Synergy Assessment cluster_analysis Data Analysis cell_seeding Seed Ovarian Cancer Cells treatment Treat with this compound, Cisplatin, or Combination cell_seeding->treatment colony_assay Colony Formation Assay treatment->colony_assay hr_assay DR-GFP HR Assay treatment->hr_assay apoptosis_assay Annexin V Apoptosis Assay treatment->apoptosis_assay data_quantification Quantify Cell Viability, HR Efficiency, & Apoptosis colony_assay->data_quantification hr_assay->data_quantification apoptosis_assay->data_quantification synergy_determination Determine Synergistic Effect data_quantification->synergy_determination

Caption: Experimental workflow for assessing this compound and cisplatin synergy.

signaling_pathway cluster_this compound This compound Action cluster_cisplatin Cisplatin Action cluster_synergy Synergistic Effect This compound This compound iron Iron (Fe2+) This compound->iron chelates kdm Histone Lysine Demethylases (KDMs) This compound->kdm inhibits iron->kdm is a cofactor for hr_proteins Homologous Recombination (HR) Repair Proteins (e.g., RAD51) kdm->hr_proteins enables recruitment of hr_disruption Disruption of Homologous Recombination kdm->hr_disruption inhibition leads to dna_damage DNA Double-Strand Breaks (DSBs) hr_disruption->dna_damage prevents repair of cisplatin Cisplatin dna Cellular DNA cisplatin->dna binds to dna->dna_damage induces apoptosis Enhanced Apoptosis (Cell Death) dna_damage->apoptosis unrepaired damage leads to

Caption: Proposed signaling pathway for this compound and cisplatin synergy.

VLX600: A Comparative Guide for Researchers in Oncology Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel anti-cancer agent VLX600 with alternative therapeutic strategies. Supported by experimental data, this document details the unique mechanism of this compound, its performance in preclinical studies, and its potential in combination therapies.

This compound is an iron chelator that has shown promise in targeting the metabolic vulnerabilities of cancer cells, particularly quiescent cells found in the nutrient-deprived microenvironments of solid tumors. Its primary mechanism of action involves the inhibition of mitochondrial respiration through the sequestration of intracellular iron, leading to a bioenergetic catastrophe and subsequent cell death.

Performance Comparison of this compound

This compound has been evaluated both as a standalone agent and in combination with other cancer therapies. A key area of research has been its ability to sensitize cancer cells to DNA-damaging agents by disrupting the homologous recombination (HR) repair pathway.

Synergistic Effects with PARP Inhibitors and Platinum-Based Chemotherapy

A significant finding is the synergistic cytotoxicity of this compound with poly(ADP-ribose) polymerase (PARP) inhibitors (such as olaparib and veliparib) and platinum-based drugs (like cisplatin) in ovarian cancer cells. This effect is attributed to this compound's ability to inhibit iron-dependent histone lysine demethylases (KDMs), which are crucial for the recruitment of HR repair proteins to sites of DNA damage. By disrupting HR, this compound renders cancer cells more susceptible to agents that cause DNA double-strand breaks.

Drug CombinationCell LineEffectMechanism
This compound + Olaparib OVCAR-8 (Ovarian)SynergisticInhibition of HR repair
This compound + Veliparib OVCAR-8 (Ovarian)SynergisticInhibition of HR repair
This compound + Cisplatin OVCAR-8 (Ovarian)SynergisticInhibition of HR repair
Comparative Potency as an Iron Chelator

In studies comparing its antiproliferative activity against other iron chelators, this compound has demonstrated greater potency in colon cancer cell lines.

CompoundHCT116 IC₅₀ (µM)HT29 IC₅₀ (µM)
This compound ~1.4~3.7
Triapine >10>10
Deferoxamine >100>100

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for the replication of these research findings.

Direct Repeat-Green Fluorescent Protein (DR-GFP) Homologous Recombination Assay

This assay is used to quantify the efficiency of homologous recombination repair of a DNA double-strand break.

Methodology:

  • Cell Culture and Transfection: OVCAR-8-DR-GFP cells, which contain a stably integrated DR-GFP reporter construct, are cultured in appropriate media. Cells are transfected with an I-SceI expression plasmid to induce a site-specific double-strand break in the reporter gene.

  • Drug Treatment: Two hours post-transfection, cells are treated with varying concentrations of this compound or a vehicle control.

  • Incubation: Cells are incubated for 72 hours in the continued presence of the drug.

  • Flow Cytometry: The percentage of GFP-positive cells, indicating successful HR repair, is quantified by flow cytometry. A reduction in the percentage of GFP-positive cells in the this compound-treated group compared to the control indicates disruption of HR.[1]

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after drug treatment, providing a measure of cytotoxicity.

Methodology:

  • Cell Plating: Ovarian cancer cell lines (e.g., OVCAR-8, PEO14, OV90) are seeded at a low density in 6-well plates and allowed to adhere for 4 hours.

  • Drug Treatment: Cells are treated with various concentrations of this compound, a PARP inhibitor (e.g., olaparib), or a combination of both.

  • Incubation: The cells are cultured for 8 to 14 days to allow for colony formation.

  • Staining and Counting: Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet. The number of colonies (defined as a cluster of at least 50 cells) is manually counted.

  • Data Analysis: The surviving fraction is calculated by normalizing the number of colonies in the treated wells to that in the vehicle-only control wells. The Combination Index (CI) is calculated using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[2]

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflow.

VLX600_Mechanism cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound Iron Intracellular Iron (Fe²⁺) This compound->Iron Chelation KDM Histone Lysine Demethylases (KDMs) This compound->KDM Inhibition Iron->KDM Required Cofactor HR_Proteins HR Repair Proteins (e.g., RAD51) KDM->HR_Proteins Recruitment HR Homologous Recombination (HR) Repair HR_Proteins->HR Mediates Cell_Death Increased Cell Death (Synergy) HR->Cell_Death Leads to DNA_Damage DNA Double-Strand Breaks (DSBs) (from PARPi/Cisplatin) DNA_Damage->HR DNA_Damage->Cell_Death Induces

Caption: Mechanism of this compound-induced chemosensitization.

DR_GFP_Workflow start Start: OVCAR-8-DR-GFP Cells transfect Transfect with I-SceI Plasmid start->transfect dsb Induce Site-Specific Double-Strand Break (DSB) transfect->dsb treat Treat with this compound or Vehicle Control dsb->treat incubate Incubate for 72 hours treat->incubate flow Analyze GFP+ Cells by Flow Cytometry incubate->flow result Result: Quantify HR Efficiency flow->result

Caption: Workflow of the DR-GFP homologous recombination assay.

References

VLX600: A Comparative Analysis of its Impact on Histone Lysine Demethylases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to VLX600's performance against other histone lysine demethylase inhibitors, supported by available experimental data.

This compound, a novel anti-cancer agent, has garnered attention for its unique mechanism of action that extends to the epigenetic regulation of gene expression. This guide provides a comparative analysis of this compound's impact on histone lysine demethylases (KDMs) in relation to other known inhibitors. By presenting available quantitative data, detailing experimental methodologies, and visualizing key pathways, this document aims to offer a comprehensive resource for researchers in oncology and drug development.

Mechanism of Action: Iron Chelation and KDM Inhibition

This compound functions as an iron chelator. This property is central to its inhibitory effect on a specific class of histone lysine demethylases.[1][2][3] The Jumonji C (JmjC) domain-containing histone demethylases are iron-dependent enzymes that play a crucial role in removing methyl groups from lysine residues on histone tails. By sequestering iron, this compound effectively inhibits the catalytic activity of these enzymes.[1][2]

This inhibition has significant downstream consequences, particularly in the context of DNA repair. Research has shown that this compound-mediated inhibition of KDMs, specifically members of the KDM4 family, disrupts the process of homologous recombination (HR), a key pathway for repairing DNA double-strand breaks.[1][2][3] This disruption sensitizes cancer cells to DNA-damaging agents and PARP inhibitors, highlighting a promising therapeutic strategy.[1][2][3]

Comparative Inhibitory Potency

A direct head-to-head comparison of this compound with a broad panel of other KDM inhibitors under uniform experimental conditions is not extensively available in the current literature. However, by compiling data from various studies, we can construct a comparative overview of their potencies. It is crucial to note that the following IC50 values were determined in different studies using varied assay methodologies, and therefore, direct comparisons should be made with caution.

InhibitorTarget KDM FamilyIC50 ValueReference Assay Type
This compound KDM4A~3.7 µMSuccinate detection luminescent assay
JIB-04Pan-JmjC (KDM4, KDM5, KDM6)KDM4A: ~445 nM, KDM4C: ~1100 nM, KDM5A: ~230 nMELISA
CPI-455Pan-KDM5KDM5A: 10 nMEnzymatic Assay
GSK-J4KDM6Inhibition of TNFα release in macrophages: 9 µMCell-based cytokine release assay
CiclopiroxPan-KDMKDM4B: 3.8 µMTR-FRET assay
DeferoxamineIron ChelatorNot specified for direct KDM inhibitionN/A

Signaling Pathway and Experimental Workflow

To understand the broader impact of this compound and other KDM inhibitors, it is helpful to visualize the signaling pathway they disrupt and the typical workflow for assessing their inhibitory activity.

This compound's Impact on Homologous Recombination cluster_0 DNA Damage cluster_1 KDM-Mediated Repair cluster_2 Inhibitor Action DNA_DSB DNA Double-Strand Break KDM Histone Lysine Demethylases (e.g., KDM4 family) DNA_DSB->KDM Activates Histone_Demethylation Histone Demethylation KDM->Histone_Demethylation Fe2+ dependent Chromatin_Remodeling Chromatin Remodeling Histone_Demethylation->Chromatin_Remodeling RAD51_Recruitment RAD51 Recruitment Chromatin_Remodeling->RAD51_Recruitment HR_Repair Homologous Recombination Repair RAD51_Recruitment->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival Promotes This compound This compound Iron_Chelation Iron Chelation This compound->Iron_Chelation Iron_Chelation->KDM Inhibits

This compound inhibits KDM activity through iron chelation, disrupting DNA repair.

Experimental Workflow for KDM Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - Recombinant KDM enzyme - Histone peptide substrate - Cofactors (Fe2+, α-ketoglutarate) - Test inhibitors (this compound, etc.) Start->Prepare_Reagents Incubate Incubate Enzyme, Substrate, Cofactors, and Inhibitor Prepare_Reagents->Incubate Detect_Activity Detect Demethylase Activity Incubate->Detect_Activity AlphaScreen AlphaScreen/TR-FRET: Detect product formation Detect_Activity->AlphaScreen Method 1 Formaldehyde_Assay Formaldehyde/Succinate Assay: Measure reaction byproducts Detect_Activity->Formaldehyde_Assay Method 2 Analyze_Data Analyze Data: Calculate IC50 values AlphaScreen->Analyze_Data Formaldehyde_Assay->Analyze_Data End End Analyze_Data->End

A generalized workflow for in vitro KDM inhibitor screening.

Experimental Protocols

The following is a generalized protocol for an in vitro histone demethylase assay, based on commonly used methods, to determine the IC50 values of inhibitors like this compound.

Objective: To measure the in vitro inhibitory activity of test compounds against a specific histone lysine demethylase.

Materials:

  • Recombinant human KDM enzyme (e.g., KDM4A)

  • Biotinylated histone peptide substrate (e.g., H3K9me3)

  • Assay Buffer (e.g., HEPES, pH 7.5, containing BSA and a reducing agent like DTT)

  • Cofactors: Ferrous sulfate (FeSO4) and α-ketoglutarate (α-KG)

  • Test inhibitors (this compound and others) dissolved in DMSO

  • Detection reagents (specific to the chosen method, e.g., AlphaLISA acceptor beads and streptavidin donor beads, or components for a succinate detection luminescent assay)

  • 384-well microplates

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitors in DMSO. Further dilute in assay buffer to the desired final concentrations.

    • Prepare a solution of the KDM enzyme in assay buffer.

    • Prepare a solution of the histone peptide substrate and cofactors in assay buffer.

  • Enzyme Reaction:

    • Add a small volume of the diluted inhibitors to the wells of the microplate.

    • Add the KDM enzyme solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the demethylation reaction by adding the substrate and cofactor solution to the wells.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Detection:

    • For AlphaScreen/AlphaLISA: Stop the reaction and add the detection reagents (e.g., acceptor beads conjugated to an antibody specific for the demethylated product, followed by streptavidin-coated donor beads). Incubate in the dark and then read the plate on an AlphaScreen-compatible plate reader.

    • For Succinate/Formaldehyde Detection: Stop the reaction and add reagents that will produce a detectable signal (e.g., luminescence, fluorescence, or absorbance) in the presence of the reaction byproducts. Read the plate using the appropriate plate reader.

  • Data Analysis:

    • The raw data is normalized to controls (no inhibitor for 100% activity and no enzyme for 0% activity).

    • The normalized data is then plotted against the logarithm of the inhibitor concentration.

    • The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to a four-parameter logistic equation.

Conclusion

This compound presents a distinct approach to KDM inhibition through its iron-chelating mechanism. This leads to the disruption of DNA repair pathways, offering a synergistic potential with existing cancer therapies. While direct, comprehensive comparative data with other specific KDM inhibitors is still emerging, the available information suggests that this compound is a potent inhibitor of the KDM4 family. Further research involving head-to-head comparisons under standardized assay conditions will be invaluable in precisely positioning this compound within the landscape of KDM-targeting therapeutics. The methodologies and data presented in this guide provide a foundational understanding for researchers to build upon in their exploration of this promising anti-cancer agent.

References

Safety Operating Guide

Personal protective equipment for handling VLX600

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for VLX600

This guide provides crucial safety and logistical information for the handling, use, and disposal of this compound, a compound recognized for its selective cytotoxicity towards quiescent cancer cells. The following procedures are designed to ensure the safety of laboratory personnel and to provide a framework for the operational management of this chemical.

Chemical and Physical Properties

This compound is a crystalline solid with the molecular formula C₁₇H₁₅N₇ and a molecular weight of 317.35.[1] A summary of its key quantitative data is presented below.

PropertyValueReference
Molecular Formula C₁₇H₁₅N₇[1]
Molecular Weight 317.35 g/mol [1]
Appearance Crystalline solid[1]
CAS Number 327031-55-0[1]
Solubility ≤1 mg/mL in ethanol; 20 mg/mL in DMSO; 20 mg/mL in dimethyl formamide[1]
Storage Temperature -20°C (as powder) or -80°C (in solvent)

Personal Protective Equipment (PPE)

Due to its cytotoxic nature, strict adherence to PPE protocols is mandatory when handling this compound. The following table outlines the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Weighing and Reconstitution - Gloves: Two pairs of chemotherapy-rated nitrile gloves. - Eye Protection: Safety glasses with side shields or goggles. - Respiratory Protection: NIOSH-approved N95 or higher-level respirator.[2][3][4][5][6] - Lab Coat: Disposable, back-closing gown.
Cell Culture and Assays - Gloves: Two pairs of chemotherapy-rated nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat.
Waste Disposal - Gloves: Two pairs of chemotherapy-rated nitrile gloves. - Eye Protection: Safety glasses with side shields or goggles. - Lab Coat: Disposable, back-closing gown.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the safe reconstitution of solid this compound to create a stock solution for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Chemical fume hood or biological safety cabinet

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Preparation: Don all required PPE for weighing and reconstitution. Perform all subsequent steps in a certified chemical fume hood or biological safety cabinet.

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder into the tube.

  • Reconstitution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution, add 1 mL of DMSO to 3.17 mg of this compound.

  • Dissolution: Gently vortex the tube until the this compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.

Cell Viability Assay using this compound

This protocol outlines a general procedure for treating cultured cells with this compound and assessing cell viability.

Materials:

  • Cultured cells in 96-well plates

  • 10 mM this compound stock solution

  • Complete cell culture medium

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Plating: Plate cells at a density of 10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment Preparation: In a chemical fume hood or biological safety cabinet, prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle control wells (medium with DMSO only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) under standard cell culture conditions.

  • Viability Assessment: Following incubation, measure cell viability using a commercially available ATP-based assay according to the manufacturer's instructions.

  • Data Analysis: Read the luminescence on a plate reader and normalize the data to the vehicle control to determine the effect of this compound on cell viability.

Operational Plans

Spill Response Workflow

Immediate and appropriate action is critical in the event of a this compound spill. The following diagram outlines the logical workflow for handling such an incident.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate alert Alert Supervisor and EH&S evacuate->alert secure Secure the Area (Restrict Access) alert->secure ppe Don Appropriate PPE (2 pairs gloves, gown, goggles, N95 respirator) secure->ppe contain Contain the Spill (Use absorbent pads) ppe->contain clean Clean the Spill Area contain->clean decontaminate Decontaminate Surfaces clean->decontaminate dispose Dispose of all materials as cytotoxic waste decontaminate->dispose report Complete Incident Report dispose->report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VLX600

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.